molecular formula C11H12O3 B1607805 3-Phenoxypentane-2,4-dione CAS No. 31614-00-3

3-Phenoxypentane-2,4-dione

Cat. No.: B1607805
CAS No.: 31614-00-3
M. Wt: 192.21 g/mol
InChI Key: FTWCTBCQAPKVPU-UHFFFAOYSA-N
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Description

3-Phenoxypentane-2,4-dione is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . It is registered under CAS Number 31614-00-3 . The compound's structure features a pentanedione chain (two ketone groups) linked to a phenoxy group, making it a potential building block in organic synthesis and chemical research . Suppliers indicate that this product requires cold-chain transportation . This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenoxypentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(12)11(9(2)13)14-10-6-4-3-5-7-10/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWCTBCQAPKVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384089
Record name 3-phenoxypentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31614-00-3
Record name 3-phenoxypentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Phenylpentane-2,4-dione

Sources

Nomenclature and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Phenylpentane-2,4-dione

This guide provides a comprehensive technical overview of 3-phenylpentane-2,4-dione, a substituted β-diketone with significant applications in organic synthesis and coordination chemistry. We will delve into its fundamental properties, robust synthetic protocols, characteristic reactivity focusing on its keto-enol tautomerism, and its utility for researchers and drug development professionals.

The compound is systematically named 3-phenylpentane-2,4-dione according to IUPAC nomenclature.[1] It is also commonly referred to by synonyms such as 3-Phenylacetylacetone.[1][2]

Structural and Physical Data

A summary of the key physicochemical properties is presented below. This data is critical for handling, experimental design, and characterization.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₂[1][2]
Molar Mass 176.21 g/mol [1][2]
Appearance White to light yellow powder or crystal[2]
Melting Point 56°C[2]
Boiling Point 126-128°C at 15 mmHg[2]
Density ~1.056 g/cm³ (Predicted)[2]
pKa 9.54 ± 0.46 (Predicted)[2]
CAS Number 5910-25-8[1][2]

Synthesis of 3-Phenylpentane-2,4-dione: A Mechanistic Approach

The synthesis of 3-phenylpentane-2,4-dione is most commonly achieved via the C-alkylation of acetylacetone.[3][4] This method leverages the pronounced acidity of the α-hydrogen atom situated between the two carbonyl groups.

Rationale for Synthetic Strategy

The α-protons of β-dicarbonyl compounds like acetylacetone are significantly more acidic (pKa ≈ 9 in DMSO) than those of simple ketones. This is because the resulting conjugate base, the acetylacetonate enolate, is highly stabilized by resonance, delocalizing the negative charge over both oxygen atoms and the central carbon atom. This enhanced acidity allows for the use of relatively mild bases, such as sodium ethoxide or sodium hydride, to achieve near-quantitative deprotonation. The resulting nucleophilic enolate can then be reacted with an appropriate electrophile, in this case a phenylating agent like benzyl bromide, in a classic Sₙ2 reaction.

Experimental Workflow Overview

The overall process involves the formation of the acetylacetonate enolate followed by its reaction with a benzyl halide and subsequent workup and purification.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: C-Alkylation (SN2) cluster_2 Step 3: Workup & Purification A Acetylacetone + Sodium Ethoxide B Sodium Acetylacetonate (Enolate) A->B Deprotonation in Anhydrous Ethanol D Reaction Mixture B->D C Benzyl Bromide C->D E Quenching & Solvent Removal D->E F Extraction E->F G Recrystallization F->G H Pure 3-Phenylpentane-2,4-dione G->H

Caption: Equilibrium between the keto and enol tautomers of 3-phenylpentane-2,4-dione.

Note: A precise image of the enol tautomer is not available from the search results, so its part of the diagram is descriptive.

The enol form is stabilized by the formation of an intramolecular hydrogen bond and by conjugation of the C=C double bond with the remaining carbonyl group and the phenyl ring. The exact position of the equilibrium can be influenced by factors such as solvent polarity, temperature, and concentration. [5][6]

Applications in Research and Development

Coordination Chemistry

Like acetylacetone, 3-phenylpentane-2,4-dione acts as an excellent bidentate chelating ligand for a wide variety of metal ions. The enolate form coordinates to a metal center through its two oxygen atoms, forming a stable six-membered ring. These metal complexes have applications in catalysis and as precursors for materials science. The presence of the phenyl group can modulate the electronic properties and solubility of the resulting metal complexes compared to those of unsubstituted acetylacetonate.

Organic Synthesis

3-Phenylpentane-2,4-dione serves as a valuable intermediate in organic synthesis. The remaining α-proton is less acidic than in acetylacetone, but it can still be removed with a strong base to generate a new nucleophile for further functionalization. Additionally, the carbonyl groups can undergo condensation reactions with reagents like hydrazines or ureas to form heterocyclic compounds such as pyrazoles and pyrimidines. [7]

Safety and Handling

3-Phenylpentane-2,4-dione is classified as an irritant. [2]

  • Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319). [1]* Precautionary Measures: Wear suitable protective clothing, gloves, and eye/face protection. [2]In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. [2] Always handle this chemical in a well-ventilated fume hood and consult the Safety Data Sheet (SDS) before use.

References

  • 3-Phenylpentane-2,4-dione. ChemBK. [Link]

  • 3-Phenyl-2,4-pentanedione | C11H12O2. PubChem, National Center for Biotechnology Information. [Link]

  • Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. ResearchGate. [Link]

  • Alkylation of acetyl acetone and conversion into Ketones. YouTube. [Link]

  • THE CATALYTIC EFFECT OF BIS-(ACETONYLACE-TONATO) COBALT(Ⅱ) IN ORGANIC REACTIONS(Ⅱ)——THE C-ALKYLATION OF ACETYLACETONE. Wuhan University. [Link]

  • Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative... PMC, National Center for Biotechnology Information. [Link]

  • Acetylacetone. Wikipedia. [Link]

Sources

Foreword: Unveiling the Potential of a Versatile β-Dicarbonyl Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Phenylpentane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of synthetic chemistry and drug discovery, the β-dicarbonyl motif stands as a cornerstone of molecular design. Its unique electronic properties, reactivity, and capacity for keto-enol tautomerism make it an exceptionally versatile scaffold. This guide focuses on a specific, yet highly significant, member of this class: 3-phenylpentane-2,4-dione . While it may not be a household name, its structural attributes position it as a valuable intermediate for the synthesis of complex molecular architectures and potentially novel therapeutic agents.

This document moves beyond a simple recitation of facts. It is designed to provide you, the research professional, with a deep, practical understanding of this compound. We will delve into the causality behind its synthesis, explore its nuanced chemical behavior, and contextualize its potential within the broader field of medicinal chemistry. The protocols and data presented herein are curated to be self-validating, grounded in established chemical principles, and supported by authoritative references, ensuring the highest level of scientific integrity.

Core Compound Identification and Properties

3-Phenylpentane-2,4-dione is a solid organic compound characterized by a central carbon atom substituted with a phenyl group and flanked by two acetyl groups.

  • IUPAC Name: 3-phenylpentane-2,4-dione

  • Common Synonyms: 3-Phenylacetylacetone, Phenylpentanedione[1]

  • CAS Number: 5910-25-8 [1]

Physicochemical Data Summary

The fundamental properties of 3-phenylpentane-2,4-dione are summarized below. These parameters are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₂O₂[1]
Molar Mass 176.21 g/mol [1]
Appearance White to light yellow powder/crystal[2]
Melting Point 56°C[2]
Boiling Point 126-128°C at 15 mmHg[2]
Density (Predicted) 1.056 ± 0.06 g/cm³[2]
pKa (Predicted) 9.54 ± 0.46[2]
Solubility Soluble in Methanol[2]
The Essence of Reactivity: Keto-Enol Tautomerism

A defining characteristic of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. For 3-phenylpentane-2,4-dione, this equilibrium is heavily skewed towards the enol form, a phenomenon driven by significant thermodynamic stabilization.[3][4][5]

The enol tautomer benefits from two key stabilizing factors:

  • Conjugation: The C=C double bond of the enol is conjugated with the remaining carbonyl group and the phenyl ring, creating an extended π-system that delocalizes electron density.[5][6]

  • Intramolecular Hydrogen Bonding: A strong six-membered ring is formed via a hydrogen bond between the enolic hydroxyl group and the oxygen of the adjacent carbonyl. This is a highly favorable, low-energy conformation.[5]

Experimental evidence from ¹H NMR spectroscopy confirms the predominance of the enol form, showing a characteristic signal for the enolic proton at a highly deshielded chemical shift of approximately 16.7 ppm .[7] This significant downfield shift is indicative of a proton involved in strong intramolecular hydrogen bonding.

G cluster_keto Keto Tautomer cluster_enol Enol Tautomer (Stabilized) K1 O K2 || KC1 C KC1->K1 KC1->K2 KC2 C KC1->KC2 KC3 CH KC1->KC3 KCH3_1 H3C KC2->KCH3_1 KPh Ph KC3->KPh KC4 C KC4->KC3 K3 || KC4->K3 K4 O KC4->K4 KCH3_2 CH3 KC4->KCH3_2 E_O1 O E_H H E_O1->E_H E_C1 C E_C1->E_O1 E_C2 C E_C1->E_C2 ECH3_1 H3C E_C1->ECH3_1 E_C3 C E_C2->E_C3 EPh Ph E_C2->EPh E_C4 C E_C3->E_C4 ECH3_2 CH3 E_C3->ECH3_2 E_O2 O E_C4->E_O2 E_H->E_O2 H-Bond Keto_Label Keto Form Enol_Label Enol Form (Predominant) Equilibrium

Caption: Keto-Enol tautomerism of 3-phenylpentane-2,4-dione.

Synthesis and Mechanistic Rationale

The synthesis of 3-phenylpentane-2,4-dione can be effectively achieved via an acid-catalyzed acylation of a phenyl-substituted ketone. The choice of reagents in this process is critical and dictated by their specific mechanistic roles.

Reference Experimental Protocol

The following protocol is based on established synthetic methods for this class of compounds.

Objective: To synthesize 3-phenylpentane-2,4-dione from phenylacetone.

Materials:

  • Phenylacetone

  • Acetic anhydride

  • Boron trifluoride-acetic acid complex (BF₃·(CH₃COOH)₂)

  • p-Toluenesulfonic acid (catalyst)

  • Sodium acetate

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Water

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer and placed in a room temperature water bath, dissolve phenylacetone (4.46 g) and a catalytic amount of p-toluenesulfonic acid (0.6 g) in acetic anhydride.

  • Acylation: Add boron trifluoride-acetic acid complex (36%, 34.8 g) dropwise to the stirred solution.

    • Causality Insight: Boron trifluoride is a potent Lewis acid. It coordinates to the carbonyl oxygen of acetic anhydride, dramatically increasing the electrophilicity of the acetyl carbon. This "super-electrophile" is necessary to facilitate the acylation at the α-carbon of the enolized phenylacetone. p-Toluenesulfonic acid serves as a Brønsted acid catalyst to promote the initial enolization of phenylacetone.

  • Reaction Progression: Continue stirring the mixture overnight. A solid precipitate is expected to form.

  • Workup - Part 1 (Solid): Collect the solid precipitate by filtration. Wash the solid with water.

  • Hydrolysis - Part 1: Reflux the collected solid in a solution of sodium acetate (9.0 g) in water (100 mL) for 2-3 hours.

    • Causality Insight: The reaction can produce intermediate O-acylated enol esters or other condensation byproducts. Refluxing with aqueous sodium acetate (a mild base) hydrolyzes these intermediates to the desired β-dicarbonyl product.

  • Workup - Part 2 (Filtrate): Take the original reaction filtrate and heat it with a solution of sodium acetate (13.5 g) in water (200 mL) for 2-3 hours.

  • Extraction: Cool both hydrolyzed mixtures (from steps 5 and 6) and separately extract each with diethyl ether.

  • Neutralization: Combine the ether extracts and wash thoroughly with a saturated sodium bicarbonate solution to remove any residual acidic components (acetic acid, p-TsOH).

  • Isolation: Dry the ether layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

G cluster_reagents Reagents & Catalysts cluster_process Workflow R1 Phenylacetone P1 1. Mix Reagents (Phenylacetone, Acetic Anhydride, p-TsOH) R1->P1 R2 Acetic Anhydride R2->P1 R3 BF3-Acetic Acid P2 2. Add BF3 Complex (Dropwise, RT) R3->P2 R4 p-TsOH R4->P1 P1->P2 P3 3. Stir Overnight (Precipitate Forms) P2->P3 P4 4. Filter (Separate Solid & Filtrate) P3->P4 P5 5. Hydrolyze Solid (NaOAc, H2O, Reflux) P4->P5 Solid P6 6. Hydrolyze Filtrate (NaOAc, H2O, Reflux) P4->P6 Filtrate P7 7. Combine & Extract (Diethyl Ether) P5->P7 P6->P7 P8 8. Neutralize & Dry (Sat. NaHCO3) P7->P8 P9 9. Isolate Product (Evaporation) P8->P9

Caption: Synthetic workflow for 3-phenylpentane-2,4-dione.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods provides a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is particularly diagnostic for this molecule due to the keto-enol tautomerism.

  • Sample Preparation Protocol:

    • Accurately weigh approximately 10-20 mg of the purified 3-phenylpentane-2,4-dione.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

    • Cap the tube and invert several times to ensure complete dissolution.

    • Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

  • Expected ¹H NMR Signals (in CDCl₃):

    • ~16.7 ppm (singlet, 1H): This is the highly characteristic, deshielded proton of the enolic hydroxyl group involved in strong intramolecular H-bonding. Its presence is definitive proof of the enol form.[7]

    • ~7.2-7.4 ppm (multiplet, 5H): These signals correspond to the protons of the aromatic phenyl ring.[7]

    • ~1.9 ppm (singlet, 6H): This signal represents the six equivalent protons of the two methyl groups. In the enol form, the two methyl groups are chemically equivalent due to the planar, delocalized system.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. For the predominant enol tautomer, the spectrum will be distinct from a typical diketone.

  • Expected IR Absorptions (KBr Pellet or Thin Film):

    • 3100-2700 cm⁻¹ (broad): A very broad absorption due to the O-H stretch of the hydrogen-bonded enol.

    • ~1600 cm⁻¹ (strong): A strong, broad band resulting from the overlapping stretches of the C=O and C=C bonds within the conjugated, hydrogen-bonded system. This is significantly lower than the ~1715 cm⁻¹ expected for a typical saturated ketone.[8]

    • ~1500-1400 cm⁻¹: Absorptions corresponding to the C=C stretching of the aromatic ring.

    • ~750 and ~700 cm⁻¹: Strong bands from C-H out-of-plane bending, indicative of a monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Mass Spectrum (Electron Ionization - EI):

    • Molecular Ion (M⁺): m/z = 176, corresponding to the molecular weight of C₁₁H₁₂O₂.[1]

    • Key Fragments: Common fragments would include m/z = 161 ([M-CH₃]⁺), m/z = 105 ([PhCO]⁺), and m/z = 43 ([CH₃CO]⁺), which arise from characteristic cleavages around the dicarbonyl system.[1]

Applications in Drug Development: A Scaffold of Potential

While direct biological applications of 3-phenylpentane-2,4-dione are not extensively reported, its core structure is a highly valuable precursor for synthesizing heterocyclic compounds with proven pharmacological relevance. The dicarbonyl moiety is a perfect electrophilic partner for reactions with binucleophiles (like hydrazine, hydroxylamine, or ureas) to form five- and six-membered heterocycles.

Many derivatives containing dione-like structures exhibit a broad range of biological activities, highlighting the potential of 3-phenylpentane-2,4-dione as a starting material for drug discovery campaigns.[9][10]

  • Anticancer Agents: Thiazolidine-2,4-dione (TZD) derivatives have been extensively studied as anticancer agents.[9] They can induce apoptosis, inhibit tumor angiogenesis, and modulate cell cycle progression. The synthesis of novel TZD analogues could incorporate the 3-phenylpentane-2,4-dione scaffold.

  • Antidiabetic Agents: Certain pyrrolopyridine-dione derivatives have shown efficacy in increasing insulin sensitivity.[10] This suggests that heterocycles derived from 3-phenylpentane-2,4-dione could be explored for their potential in managing metabolic disorders.

  • Antimicrobial and Antifungal Agents: The thiazole ring, which can be synthesized from dicarbonyl precursors, is a key component in many antifungal drugs.[11]

  • Anti-inflammatory and Analgesic Agents: Various heterocyclic systems derived from dicarbonyls have been reported to possess anti-inflammatory and analgesic properties.[12]

G cluster_reactions Synthetic Transformations cluster_applications Potential Therapeutic Areas Core 3-Phenylpentane-2,4-dione (Core Scaffold) R_Hetero Cyclocondensation (e.g., with Hydrazines, Ureas) Core->R_Hetero Precursor App1 Anticancer Agents (e.g., Thiazolidine-diones) R_Hetero->App1 App2 Antidiabetic Agents (e.g., Pyrrolidine-diones) R_Hetero->App2 App3 Antimicrobial Agents (e.g., Pyrazoles, Isoxazoles) R_Hetero->App3 App4 Anti-inflammatory Agents R_Hetero->App4

Caption: Role of 3-phenylpentane-2,4-dione as a precursor to bioactive heterocycles.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety and maintain compound integrity.

  • GHS Hazard Identification:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • The compound may also be irritating to the respiratory system.[2]

  • Recommended Handling Procedures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

    • Avoid inhalation of dust and contact with skin and eyes.

  • Storage Conditions:

    • Store in a tightly sealed container.

    • Keep in a cool, dry place, typically at 2-8°C .[2]

    • For long-term storage, an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent potential oxidation or degradation.

Conclusion and Future Outlook

3-Phenylpentane-2,4-dione is more than just a chemical with a CAS number. It is a highly functionalized and reactive molecule whose true value lies in its potential as a synthetic building block. Its predominant and stable enol form, governed by conjugation and intramolecular hydrogen bonding, dictates its reactivity and provides a platform for predictable chemical transformations.

For the medicinal chemist and drug development professional, this compound represents an accessible starting point for the creation of diverse heterocyclic libraries. The established links between dione-derived scaffolds and significant biological activities—from anticancer to antidiabetic—provide a strong rationale for its inclusion in discovery programs. Future research should focus on leveraging the unique stereoelectronic properties of the phenyl-substituted β-dicarbonyl system to design and synthesize novel molecular entities with enhanced potency and specificity for a range of therapeutic targets.

References

  • PubChem. (n.d.). 3-Phenyl-2,4-pentanedione. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. National Library of Medicine. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

  • PubChem. (n.d.). 3-Phenylpentane-2,4-diol. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). What is the predominant enol tautomer of 1-phenylbutane-1,3-dione? Retrieved from [Link]

  • YouTube. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. The Organic Chemistry Tutor. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. National Library of Medicine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

  • ChemBK. (n.d.). 3-Phenylpentane-2,4-dione. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis and biological activities of 5-(1, 3-benzthiazol-2-ylamino)-4-phenyl-2, 4-dihydro-3H-1, 2, 4-triazole-3-thione and its derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

Sources

Crystallographic Architecture of 3-Substituted Pentane-2,4-diones: Tautomeric Control & Solid-State Packing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural integrity of 3-substituted pentane-2,4-diones (


-diketones) is governed by a delicate competition between Resonance Assisted Hydrogen Bonding (RAHB)  and steric strain  at the 

-carbon (C3). While the parent acetylacetone exists predominantly as a planar cis-enol stabilized by an intramolecular hydrogen bond, substitution at the C3 position drastically alters this landscape.

This guide provides a technical deep-dive into the solid-state behavior of these systems. We analyze how electron-withdrawing groups (EWGs) versus bulky alkyl/aryl groups dictate the keto-enol equilibrium and the resulting crystal packing. Furthermore, we outline a self-validating workflow for synthesizing and characterizing these often-labile compounds using in situ cryo-crystallography.

The Tautomeric Landscape: Electronic vs. Steric Control[1]

The core chemical feature of 3-substituted pentane-2,4-diones is the keto-enol tautomerism. In the solid state, this is not merely a statistical distribution but a structural lock-in determined by the substituent (


) at the C3 position.
The RAHB Mechanism

As established by Gilli et al., the stability of the cis-enol form arises from Resonance Assisted Hydrogen Bonding (RAHB) .[1] The


-delocalization across the 

system strengthens the intramolecular hydrogen bond (

), reducing the

distance to

and closing the chelate ring.
Substituent Effects

The nature of the C3 substituent perturbs this resonance:

  • Electronic Control (3-Halo): Substituents like Chlorine (

    
    ) or Bromine (
    
    
    
    ) are electron-withdrawing. They enhance the acidity of the enol proton and often strengthen the RAHB network, locking the molecule into a planar cis-enol conformation even at low temperatures.
  • Steric Control (3-Alkyl/Aryl): Bulky groups (e.g., Methyl, Benzyl) introduce

    
     strain (allylic strain) between the substituent and the carbonyl oxygens. This often forces the molecule to rotate out of planarity, weakening the intramolecular H-bond or, in extreme cases (like 3,3-disubstitution), forcing the molecule entirely into the diketo  form.
    
Visualization: Tautomeric Decision Logic

The following diagram illustrates the mechanistic pathway determining the final crystal form.

TautomerLogic Substituent C3 Substituent Input Electronic Electronic Effect (EWG: Cl, Br, NO2) Substituent->Electronic High Electronegativity Steric Steric Bulk (Alkyl, Benzyl) Substituent->Steric Large Van der Waals Radius RAHB RAHB Strengthening (Planar System) Electronic->RAHB Increases Acidity Twist Steric Clash (Twisted Carbonyls) Steric->Twist Disrupts Planarity CisEnol Crystal Form: Cis-Enol (Planar) RAHB->CisEnol Strong Intramolecular HB Diketo Crystal Form: Diketo / Twisted Enol Twist->Diketo Relieves Strain

Figure 1: Decision tree illustrating how C3 substituent properties drive the structural outcome between planar enol and twisted diketo forms.

Crystallographic Architectures & Data Analysis

When analyzing the crystal structures of these derivatives, specific bond metrics serve as indicators of H-bond strength and tautomeric preference.[2]

Case Study A: 3-Chloro-2,4-pentanedione (Electronic Dominance)
  • State: Liquid at RT; crystallizes at ~269 K.

  • Structure: Exclusively cis-enol.

  • Packing: The molecule remains strictly planar (

    
     symmetry). The electron-withdrawing Cl atom creates a "push-pull" effect, maintaining a very short intramolecular 
    
    
    
    distance.
  • Intermolecular: Packing is dominated by Van der Waals forces and weak

    
     or 
    
    
    
    contacts; no infinite H-bonded chains form because the primary H-bond is "used up" internally.
Case Study B: 3-Benzyl-2,4-pentanedione (Steric Dominance)
  • State: Often crystallizes in the diketo form or a distorted enol.

  • Mechanism: The benzyl group is too bulky to sit coplanar with the chelate ring without clashing with the carbonyl oxygens.

  • Packing: The loss of the planar RAHB ring allows the carbonyls to rotate, often exposing them to form intermolecular bonds or dipole-dipole interactions, leading to higher melting points than their halogenated counterparts.

Comparative Structural Metrics

The following table summarizes typical bond parameters derived from X-ray Diffraction (XRD) and Gas Electron Diffraction (GED) data.

Parameter3-H (Acetylacetone)3-Chloro (EWG)3-Methyl (Steric)Significance
Tautomer Cis-Enol (100% at low T)Cis-Enol (100%)Mix / Diketo favoredDefines global shape

Dist.



(if enol)
Shorter = Stronger RAHB

Bond



(diketo)
Enol character lengthens bond

Backbone



(diketo)
Delocalization indicator
Planarity

Twist

Twist

Twist
Measure of steric strain

Experimental Workflow: Synthesis to Structure

Step 1: Synthesis & Purification
  • 3-Halo Derivatives: React acetylacetone with sulfuryl chloride (

    
    ) at 
    
    
    
    .
    • Critical Control: Maintain low temp to prevent polychlorination.

  • 3-Alkyl Derivatives: Knoevenagel condensation or alkylation of the acetylacetone anion (using

    
    /Acetone) with alkyl halides.
    
    • Critical Control: Use dry solvents to prevent hydrolysis of the enolate.

Step 2: In Situ Cryo-Crystallization Protocol

Since standard evaporation fails for liquid derivatives, use the Optical Heating and Crystallization (OHCD) method or a capillary zone refiner.

  • Capillary Loading: Seal the neat liquid in a 0.3 mm Lindemann capillary.

  • Mounting: Mount on the goniometer head under a cryostream (

    
     gas).
    
  • Flash Cooling: Rapidly cool to 100 K to form a polycrystalline glass.

  • Annealing: Slowly warm the stream until the glass melts, then lower the temp slightly to induce nucleation.

  • Zone Refining: Use a focused IR laser or adjust the cryostream nozzle to melt all but one seed crystal.

  • Growth: Slowly cool (0.5 K/min) to grow a single crystal from the seed.

Visualization: The Cryo-XRD Workflow

CryoWorkflow Start Neat Liquid Sample Capillary Load into 0.3mm Capillary Start->Capillary FlashCool Flash Cool (100K) (Amorphous Glass) Capillary->FlashCool Anneal Thermal Annealing (Induce Nucleation) FlashCool->Anneal Warm to Tg ZoneRefine Zone Refining (Isolate Single Seed) Anneal->ZoneRefine Laser/Temp Control DataCollect XRD Data Collection (Full Sphere) ZoneRefine->DataCollect Single Crystal Obtained

Figure 2: In situ cryo-crystallization workflow for liquid 3-substituted acetylacetones.

Applications in Drug Design & Materials

Understanding the solid-state behavior of these molecules is not purely academic. It directly impacts:

  • Ligand Design: 3-substituted acetylacetones are precursors for metallodrugs (e.g., Vanadium anti-diabetic complexes). The "bite angle" of the ligand is determined by the

    
     distance, which we have shown is tunable via the C3 substituent.
    
  • Crystal Engineering: The "twisted" diketo forms of bulky derivatives provide unique hydrogen-bond acceptor sites (

    
    ) that can be used to co-crystallize active pharmaceutical ingredients (APIs), acting as solubility enhancers.
    

References

  • Gilli, G., Bellucci, F., Ferretti, V., & Bertolasi, V. (1989). Evidence for resonance-assisted hydrogen bonding from crystal-structure correlations on the enol form of the beta-diketone fragment.[1][3] Journal of the American Chemical Society.[3][4]

  • Belova, N. V., Oberhammer, H., Girichev, G. V., & Shlykov, S. A. (2008). Tautomeric Properties and Gas-Phase Structure of 3-Chloro-2,4-pentanedione. The Journal of Physical Chemistry A.

  • Emsley, J. (1984). The composition, structure and hydrogen bonding of the beta-diketones.[2][4][5] Structure and Bonding.[6]

  • Cambridge Crystallographic Data Centre (CCDC). Cambridge Structural Database (CSD). (For general bond length statistics of acetylacetone derivatives).

Sources

An In-depth Technical Guide to the Reactivity of β-Diketone Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

β-Diketones are a class of organic compounds characterized by two carbonyl groups separated by a single methylene carbon. This unique structural arrangement confers a remarkable and versatile reactivity profile, making them indispensable building blocks in synthetic organic and medicinal chemistry.[1][2] Their utility stems from the acidic nature of the central methylene protons and the delicate equilibrium between their keto and enol tautomeric forms.[3][4] This guide provides a comprehensive exploration of the core principles governing the reactivity of β-diketones. We will delve into the structural nuances of keto-enol tautomerism, the thermodynamics of enolate formation, and the kinetics of their subsequent reactions, including alkylation, acylation, and cyclization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important class of molecules.

The Heart of Reactivity: Keto-Enol Tautomerism

The chemical behavior of β-diketones is fundamentally governed by a dynamic equilibrium between the diketo form and a more stable conjugated enol form.[3][5] This process, known as keto-enol tautomerism, involves the migration of a proton from the central carbon to one of the carbonyl oxygens, accompanied by a shift of π-electrons.

The enol form is significantly stabilized by two key factors:

  • Conjugation: The C=C double bond is in conjugation with the remaining carbonyl group, creating a delocalized π-system that lowers the overall energy of the molecule.

  • Intramolecular Hydrogen Bonding: A strong six-membered ring is formed via a hydrogen bond between the enolic hydroxyl group and the oxygen of the other carbonyl group.[4]

This equilibrium is not static; its position is highly sensitive to the molecular environment. The polarity of the solvent plays a crucial role: nonpolar solvents favor the intramolecularly hydrogen-bonded enol form, while polar, protic solvents can disrupt this internal hydrogen bond, shifting the equilibrium towards the diketo form.[6]

Caption: Keto-enol equilibrium in β-diketones.

Spectroscopic Characterization of Tautomers

The slow interconversion between the keto and enol forms on the NMR timescale allows for their distinct observation and quantification.[7]

  • ¹H NMR Spectroscopy: The diketo form shows a characteristic singlet for the α-methylene protons (CH₂) typically around 3.5-4.0 ppm. The enol form displays a vinyl proton (C=CH) signal around 5.0-6.0 ppm and a highly deshielded enolic hydroxyl proton (OH) signal, often appearing as a broad peak between 12-17 ppm due to strong intramolecular hydrogen bonding.[7] The ratio of these tautomers can be determined by integrating their respective signals.[5]

  • IR Spectroscopy: The diketo form exhibits two distinct C=O stretching frequencies around 1725 and 1700 cm⁻¹. In the enol form, these are replaced by a conjugated C=O stretch at a lower frequency (1640-1580 cm⁻¹) and a broad O-H stretch.[8]

CompoundSolvent% Enol
AcetylacetoneGas Phase92
AcetylacetoneCyclohexane97
AcetylacetoneWater15
DibenzoylmethaneChloroform>99

Table 1: Approximate percentage of the enol tautomer for representative β-diketones in various media.

Acidity and the Formation of Stabilized Enolates

The protons on the methylene carbon flanked by the two carbonyl groups are significantly acidic (pKa typically 9-13 in water) compared to those of a simple ketone (pKa ≈ 20).[7][9] This enhanced acidity is a direct consequence of the exceptional stability of the resulting conjugate base, the enolate.

Upon deprotonation, the negative charge is not localized on the carbon atom but is delocalized over the two oxygen atoms and the central carbon through resonance. This distribution of charge creates a highly stable, "soft" nucleophile, which is the key to the synthetic versatility of β-diketones.[10]

Caption: Formation and resonance stabilization of a β-diketone enolate.

Due to their acidity, β-diketones can be quantitatively converted to their enolates using common, moderately strong bases like sodium ethoxide (NaOEt) or sodium hydride (NaH).[2] The choice of a strong, non-nucleophilic base like lithium diisopropylamide (LDA), often required for simple ketones, is typically unnecessary and reserved for specific applications requiring kinetic control.[10][11]

Synthesis of β-Diketones: The Claisen Condensation

The most fundamental and widely used method for synthesizing β-diketones is the Claisen condensation.[2][12] This reaction involves the base-mediated condensation of an ester with a ketone. The causality of the reaction sequence is critical: the base first deprotonates the α-carbon of the ketone to form an enolate, which then acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. A subsequent elimination of an alkoxide group yields the β-diketone.

ClaisenCondensation Claisen Condensation Workflow Start Start Materials: Ketone (R-CO-CH₃) Ester (R'-CO-OR'') Step1 Step 1: Enolate Formation Base abstracts α-proton from ketone. Start->Step1 Base Base (e.g., NaOEt, NaH) Base->Step1 Enolate Ketone Enolate (Nucleophile) Step1->Enolate Step2 Step 2: Nucleophilic Attack Enolate attacks ester carbonyl. Enolate->Step2 Tetrahedral Tetrahedral Intermediate Step2->Tetrahedral Step3 Step 3: Elimination Alkoxide (⁻OR'') is eliminated. Tetrahedral->Step3 Product β-Diketone Product Step3->Product

Caption: Workflow for the synthesis of β-diketones via Claisen Condensation.

Experimental Protocol: Synthesis of Dibenzoylmethane

This protocol describes the synthesis of dibenzoylmethane from ethyl benzoate and acetophenone using sodium ethoxide as the base.

Materials:

  • Acetophenone

  • Ethyl benzoate

  • Sodium metal

  • Absolute ethanol

  • Diethyl ether

  • Hydrochloric acid (10%)

Procedure:

  • Prepare Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve clean sodium metal in absolute ethanol under an inert atmosphere (N₂ or Ar).

  • Reaction Setup: Cool the sodium ethoxide solution in an ice bath. Add a solution of acetophenone in diethyl ether dropwise with stirring.

  • Addition of Ester: Following the acetophenone addition, add ethyl benzoate dropwise to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. A thick precipitate of the sodium salt of dibenzoylmethane will form.

  • Workup: Cool the reaction mixture in an ice bath and slowly add ice-cold water to dissolve the sodium salt. Transfer the mixture to a separatory funnel and wash with diethyl ether to remove unreacted starting materials.

  • Acidification: Acidify the aqueous layer with cold 10% HCl until the precipitation of the crude product is complete.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize the crude dibenzoylmethane from ethanol to yield the pure product.

The Nucleophilic Reactivity of β-Diketone Enolates

The resonance-stabilized enolate is a potent carbon nucleophile, readily participating in a variety of bond-forming reactions.

C-Alkylation

One of the most powerful applications of β-diketone chemistry is the formation of new carbon-carbon bonds via alkylation.[13] The enolate reacts with electrophiles, such as alkyl halides, in a classic Sₙ2 reaction to form an α-substituted β-diketone.[14][15]

The choice of reaction conditions is paramount for achieving high yields of the C-alkylated product and avoiding the competing O-alkylation. Using polar aprotic solvents (e.g., DMF, DMSO) and alkali metal counter-ions (Na⁺, K⁺) favors C-alkylation.

C_Alkylation Mechanism of C-Alkylation Start β-Diketone + Base Step1 Deprotonation Start->Step1 Enolate Stabilized Enolate (Nucleophile) Step1->Enolate Step2 Sₙ2 Attack Enolate attacks R' Enolate->Step2 AlkylHalide Alkyl Halide (R'-X) (Electrophile) AlkylHalide->Step2 TransitionState [Transition State] Step2->TransitionState Product α-Alkylated β-Diketone TransitionState->Product Byproduct Halide Salt (NaX) TransitionState->Byproduct

Caption: Mechanism for the C-alkylation of a β-diketone enolate.

Experimental Protocol: α-Alkylation of Acetylacetone

This protocol details the mono-alkylation of 2,4-pentanedione (acetylacetone) with 1-iodobutane.

Materials:

  • Acetylacetone

  • Potassium carbonate (anhydrous)

  • 1-Iodobutane

  • Acetone (dry)

Procedure:

  • Setup: To a round-bottom flask containing a magnetic stir bar, add anhydrous potassium carbonate and dry acetone.

  • Enolate Formation: Add acetylacetone to the suspension and stir the mixture at room temperature for 30-60 minutes. The weaker base (K₂CO₃) establishes an equilibrium with a sufficient concentration of the enolate for reaction.

  • Alkylation: Add 1-iodobutane dropwise to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the inorganic salts by filtration.

  • Purification: Remove the acetone from the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield 3-butyl-2,4-pentanedione.

A Gateway to Heterocycles: Cyclization Reactions

The 1,3-dicarbonyl motif is an exceptionally valuable synthon for the construction of five- and six-membered heterocyclic rings, which form the core of many pharmaceutical agents.[12][16]

Pyrazole Synthesis

The reaction of a β-diketone with hydrazine or its derivatives is a classic and highly efficient method for synthesizing substituted pyrazoles.[2][12] The reaction proceeds via a condensation-cyclization mechanism.

PyrazoleSynthesis Pyrazole Synthesis Mechanism Reactants β-Diketone + Hydrazine (H₂N-NHR') Step1 Condensation 1 Nucleophilic attack by one N atom on a carbonyl C. Reactants->Step1 Intermediate1 Hydrazone Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization Second N atom attacks the remaining carbonyl C. Intermediate1->Step2 Intermediate2 Cyclic Intermediate Step2->Intermediate2 Step3 Dehydration Elimination of H₂O. Intermediate2->Step3 Product Substituted Pyrazole Step3->Product

Sources

literature review of pentane-2,4-dione derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Acetylacetone Scaffold: From Tautomeric Versatility to Therapeutic Architectures

Executive Summary: The Chameleon Molecule

Pentane-2,4-dione, commonly known as acetylacetone (acac), is not merely a solvent or a simple reagent; it is a linchpin in synthetic and medicinal chemistry. Its utility stems from its unique electronic structure, characterized by keto-enol tautomerism and an active methylene bridge. For drug development professionals, acac serves as a primary "lego block" for constructing bioactive heterocycles (pyrazoles, pyrimidines) and a privileged ligand for metallodrugs.

This guide moves beyond basic textbook definitions to explore the causality of acac reactivity, providing self-validating protocols for synthesis and a critical review of its pharmacological derivatives.

Mechanistic Grounding: Tautomerism & Reactivity

The reactivity of pentane-2,4-dione is governed by its equilibrium between the diketo and enol forms. In the gas phase or non-polar solvents, the enol form dominates (approx. 95%) due to intramolecular hydrogen bonding and conjugation. In aqueous solutions, the equilibrium shifts, but the reactive species for nucleophilic attacks is often the enol or the enolate anion.

Key Chemical Features:

  • Active Methylene (

    
    ):  The central carbons are highly acidic, allowing facile C-alkylation.
    
  • Bidentate Chelation: The enolate anion forms stable six-membered rings with transition metals.[1]

  • 1,3-Electrophilic Centers: Susceptible to attack by binucleophiles (hydrazines, ureas).

Visualization: The Reactivity Divergence Map

The following diagram illustrates how specific reagents trigger distinct synthetic pathways from the parent acac scaffold.

AcacReactivity Acac Pentane-2,4-dione (Acetylacetone) Hydrazine + Hydrazine (N-N Binucleophile) Acac->Hydrazine Urea + Urea/Guanidine (N-C-N Binucleophile) Acac->Urea Aldehyde + Aldehyde + NH3 (Hantzsch Type) Acac->Aldehyde Metal + Metal Salt (M+) (Chelation) Acac->Metal Pyrazole 3,5-Dimethylpyrazole (Anti-inflammatory scaffold) Hydrazine->Pyrazole Knorr Synthesis (-2 H2O) Pyrimidine 4,6-Dimethylpyrimidine (Antimicrobial scaffold) Urea->Pyrimidine Cyclocondensation DHP 1,4-Dihydropyridines (Ca2+ Channel Blockers) Aldehyde->DHP Multicomponent Condensation Complex Metal Acetylacetonates (M(acac)n) Metal->Complex Coordination

Figure 1: Divergent synthetic pathways from pentane-2,4-dione yielding key therapeutic scaffolds.

Therapeutic Applications & Bioactivity[4][5]

Metallodrugs: The Vanadium Connection

Metal acetylacetonates are not just catalysts; they are potent therapeutic agents. The lipophilicity of the acac ligand facilitates transport of metal ions across cell membranes.

  • Insulin Mimetics: Bis(acetylacetonato)oxovanadium(IV), or

    
    , has demonstrated significant insulin-mimetic properties. It activates the insulin receptor signaling pathway, lowering blood glucose levels in diabetic models [1].
    
  • Anticancer Activity: Platinum(II) acac complexes have been synthesized to overcome cisplatin resistance.[2] These complexes target non-genomic pathways, inducing apoptosis with reduced mutagenicity compared to cisplatin [2].

Heterocyclic Scaffolds
  • Pyrazoles: The condensation of acac with hydrazine yields 3,5-dimethylpyrazole.[3][4] Derivatives of this core are structural analogs of Celecoxib , acting as COX-2 inhibitors.

  • Curcuminoids: Curcumin is essentially a 1,3-diketone (heptadiene-dione). Synthetic analogs derived from acac (monocarbonyls) exhibit enhanced stability and bioavailability while retaining antioxidant and anti-inflammatory profiles [3].

Table 1: Comparative Bioactivity of Acac-Derived Architectures

Derivative ClassKey CompoundTarget MechanismTherapeutic Indication
Metal Complex

PTP1B Inhibition / IR ActivationType 2 Diabetes (Insulin Mimetic)
Metal Complex

DNA Cleavage / ROS GenerationAntimicrobial / Anticancer
Heterocycle 3,5-DimethylpyrazoleAlcohol Dehydrogenase InhibitionAntidote for Methanol Poisoning
Heterocycle DihydropyridinesL-type Calcium Channel BlockadeHypertension (Nifedipine analogs)

Detailed Experimental Protocols

These protocols are designed to be self-validating . The "Checkpoints" ensure the scientist confirms success at critical intermediate steps.

Protocol A: Synthesis of 3,5-Dimethylpyrazole (Knorr Condensation)

Rationale: This reaction exemplifies the classic condensation of a 1,3-diketone with a hydrazine. It is highly efficient and atom-economical.

Reagents:

  • Acetylacetone (Pentane-2,4-dione): 0.1 mol (10.0 g)

  • Hydrazine Hydrate (80%): 0.1 mol (approx. 6.3 g)

  • Ethanol (Solvent): 50 mL

  • Ice water[5]

Workflow:

  • Setup: Place 50 mL of ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cooling: Cool the ethanol to 0–5°C using an ice bath. Causality: Controlling temperature prevents vigorous exotherms typical of hydrazine reactions.

  • Addition 1: Add 0.1 mol of Hydrazine Hydrate to the cold ethanol.

  • Addition 2: Add 0.1 mol of Acetylacetone dropwise over 30 minutes.

    • Checkpoint: Observe the heat generation. The solution should remain clear to slightly yellow.

  • Reaction: Remove the ice bath and stir at room temperature for 1 hour. Then, reflux for 30 minutes to ensure cyclization completion.

  • Isolation: Evaporate the ethanol under reduced pressure (rotary evaporator) to approx. 20% volume. Pour the residue into 100 mL ice water.

  • Crystallization: The product, 3,5-dimethylpyrazole, will precipitate as white crystals. Filter and dry.[5]

Validation Criteria:

  • Yield: Expected >80%.

  • Melting Point: 107–108°C [4].[4]

  • 1H NMR (CDCl3): Look for the disappearance of the ketone signals and the appearance of a singlet for the C4-H (aromatic) at

    
     ppm and methyl singlets at 
    
    
    
    ppm.
Protocol B: Synthesis of Vanadyl Acetylacetonate ( )

Rationale: A standard protocol for generating a bioactive metallodrug.

Reagents:

  • Vanadium(V) oxide (

    
    ): 5 g
    
  • Acetylacetone: 15 mL

  • Ethanol: 25 mL

  • Sulfuric acid (concentrated) & Water

Workflow:

  • Reduction: Suspend

    
     in water/ethanol. Add sulfuric acid and a reducing agent (often ethanol itself acts as the reductant under reflux, reducing V(V) to V(IV)).
    
  • Complexation: Add acetylacetone to the reduced vanadyl sulfate solution.

  • Neutralization: Carefully add sodium carbonate solution to neutralize the acid.

    • Causality: The complex forms and precipitates only when the pH is neutral/slightly basic, allowing the acac anion to chelate the

      
       cation.
      
  • Filtration: Filter the blue-green precipitate.

  • Purification: Recrystallize from chloroform or acetone.

Validation Criteria:

  • Appearance: Blue-green crystals (distinctive of Vanadyl IV).

  • IR Spectroscopy: Strong band at

    
     (
    
    
    
    stretch) and
    
    
    (
    
    
    chelated).

Mechanistic Visualization: The Knorr Synthesis

The following diagram details the stepwise mechanism of Protocol A, highlighting the dehydration steps that drive the equilibrium toward the aromatic heterocycle.

KnorrMechanism Step1 Nucleophilic Attack (Hydrazine NH2 attacks Carbonyl) Intermediate1 Hemiaminal Intermediate (Unstable) Step1->Intermediate1 Step2 Dehydration (-H2O) Formation of Hydrazone Intermediate1->Step2 Step3 Intramolecular Attack (2nd NH2 attacks 2nd Carbonyl) Step2->Step3 Intermediate2 Dihydro-pyrazole (Cyclized) Step3->Intermediate2 Final Aromatization (-H2O) 3,5-Dimethylpyrazole Intermediate2->Final Driving Force: Aromaticity

Figure 2: Step-wise mechanism of the Knorr Pyrazole Synthesis.

References

  • Thompson, K. H., & Orvig, C. (2003). Vanadium in diabetes: 100 years from Phase 0 to Phase I. Journal of Inorganic Biochemistry. Link

  • Muscella, A., et al. (2011). New Acetylacetonate Pt(II) Complexes Induce Apoptosis in Cancer Cells Interacting with Nongenomic Biological Targets.[2] Biochemical Pharmacology. Link

  • Anand, P., et al. (2008). Biological activities of curcumin and its analogues (Congeners) made by man and Mother Nature. Biochemical Pharmacology. Link

  • Organic Syntheses. (1941).[4] 3,5-Dimethylpyrazole.[4][6] Organic Syntheses, Coll.[4] Vol. 1, p.309.[4] Link

  • Abraham, M. H., & Acree, W. E. (2017).[7] Descriptors for Pentane-2,4-dione and Its Derivatives. Journal of Solution Chemistry. Link

Sources

Technical Guide: Mass Spectrometry Characterization of 3-Phenyl-2,4-Pentanedione

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 3-phenyl-2,4-pentanedione (CAS: 5910-25-8), a critical

Molecular Architecture & Ionization Physics

Structural Dynamics: The Keto-Enol Equilibrium

The mass spectral fingerprint of 3-phenyl-2,4-pentanedione is heavily influenced by its tautomeric state. Unlike simple ketones, this molecule exists in a dynamic equilibrium between a diketo form and a stable enol form.

  • Diketo Form: The phenyl group at the C3 (

    
    -position) increases the acidity of the C3 proton, facilitating enolization.
    
  • Enol Form: In the gas phase (vacuum of the MS source), the enol tautomer is often the dominant species. It is stabilized by:

    • Conjugation: The C=C double bond of the enol conjugates with the phenyl ring.

    • Intramolecular Hydrogen Bonding: A six-membered pseudo-ring is formed between the enolic -OH and the remaining carbonyl oxygen.

This stabilization results in a robust molecular ion (


Ionization Potential
  • Formula:

    
    
    
  • Molecular Weight: 176.21 g/mol [1]

  • Exact Mass: 176.0837 Da[1]

In Electron Impact (EI) ionization (70 eV), the removal of an electron typically occurs from the lone pair of the oxygen atom or the


m/z 176

Fragmentation Mechanics (EI-MS)

The fragmentation pattern of 3-phenyl-2,4-pentanedione is driven by

Primary Fragmentation Pathway

The most characteristic fragmentation is the cleavage of the bond between the carbonyl carbon and the central

  • Formation of Acylium Ion (m/z 43):

    
    -cleavage generates the acetyl radical (
    
    
    ) and the stable acylium ion
    
    
    . This is typically the base peak (100% relative abundance) in
    
    
    -diketones.
  • Formation of the Benzylic Core (m/z 133): Alternative charge retention on the larger fragment yields the cation

    
    .
    
    • Structure:

      
       (stabilized by the phenyl ring).
      
Secondary Fragmentation (The m/z 105 Anomaly)

A prominent peak appears at m/z 105 . While often associated with the benzoyl cation (

  • Mechanism:

    
    
    The resulting ion is the 1-phenylethyl cation , a highly stable secondary carbocation.
    
Diagnostic Ion Table
m/z (Mass-to-Charge)Ion IdentityMechanism / OriginRelative Abundance (Approx)
176

Molecular Ion (Radical Cation)20-40%
161

Loss of Methyl (from acetyl group)5-10%
133

Loss of Acetyl radical (

-cleavage)
40-60%
105

1-Phenylethyl cation (Loss of CO from m/z 133)30-50%
77

Phenyl cation20-30%
51

Fragmentation of phenyl ring10-15%
43

Acetyl / Acylium ion100% (Base Peak)
Fragmentation Pathway Diagram

FragmentationMMolecular Ion[M]+• (m/z 176)Frag133[M - Acetyl]+(m/z 133)M->Frag133- CH3CO• (43 Da)α-cleavageFrag43Acylium Ion[CH3CO]+(m/z 43)M->Frag43Charge retentionon AcetylFrag161[M - Methyl]+(m/z 161)M->Frag161- CH3• (15 Da)Frag105Phenylethyl Cation[Ph-CH-CH3]+(m/z 105)Frag133->Frag105- CO (28 Da)DecarbonylationFrag77Phenyl Cation[C6H5]+(m/z 77)Frag105->Frag77- C2H4 (28 Da)

Caption: Primary fragmentation pathways of 3-phenyl-2,4-pentanedione under 70 eV Electron Impact ionization.

Experimental Protocol: GC-MS Characterization

This protocol is designed for the identification of 3-phenyl-2,4-pentanedione in synthesis reaction mixtures or as an impurity in pharmaceutical ingredients.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid alcohols (methanol/ethanol) to prevent potential hemiacetal formation or transesterification artifacts in the injector port.

  • Concentration: 100

    
    g/mL (100 ppm) for full scan mode; 1-10 
    
    
    g/mL for SIM (Selected Ion Monitoring).
  • Derivatization: Generally not required due to sufficient volatility, but TMS-derivatization (BSTFA + 1% TMCS) can be used to lock the enol form if peak tailing is observed.

Instrument Parameters (Agilent/Shimadzu Standard)
ParameterSettingRationale
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.
Injection Mode Splitless (1 min)Maximizes sensitivity for trace impurity analysis.
Column DB-5MS or Rtx-5MS5% Phenyl-methylpolysiloxane. The phenyl content interacts with the analyte's aromatic ring, improving peak shape.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode for stable retention times.
Oven Program 60°C (1 min)

20°C/min

280°C (3 min)
Rapid ramp prevents broadening; analyte elutes mid-ramp (~130-150°C range).
Transfer Line 280°CPrevents condensation before the ion source.
Source Temp 230°CStandard EI source temperature.
Scan Range m/z 35 - 350Covers all fragments and potential dimers/adducts.
Quality Control & Validation
  • System Suitability: Inject a blank (solvent only) to ensure no carryover of m/z 105 or 43 from previous runs.

  • Retention Index (RI): Calculate Kovats RI using an alkane ladder. 3-phenyl-2,4-pentanedione typically elutes with an RI of ~1350-1400 on a DB-5 column.

Applications in Drug Development

Impurity Profiling (Edaravone Synthesis)

3-phenyl-2,4-pentanedione is a structural isomer or precursor in the synthesis of phenyl-pyrazolones (e.g., Edaravone).

  • Workflow: Use the m/z 133 and m/z 176 ions for Selected Ion Monitoring (SIM) to detect trace levels of unreacted intermediate in the final drug substance.

  • Interference Warning: Distinguish from 1-phenyl-1,3-pentanedione (isomer). The isomer will have a dominant benzoyl peak (

    
     105) as the base peak due to 
    
    
    -cleavage adjacent to the phenyl ketone, whereas 3-phenyl-2,4-pentanedione has
    
    
    43 as the base peak.
Analytical Decision Tree

DecisionTreeStartUnknown Peak(MW 176)CheckBaseCheck Base PeakStart->CheckBaseBase43Base Peak: m/z 43CheckBase->Base43Base105Base Peak: m/z 105CheckBase->Base105Check133Check m/z 133(Significant?)Base43->Check133Confirm1PhCandidate:1-phenyl-1,3-pentanedioneBase105->Confirm1PhConfirm3PhCandidate:3-phenyl-2,4-pentanedioneResultCONFIRMED IDConfirm3Ph->ResultCheck133->Confirm3PhYes (>40%)

Caption: Logic flow for distinguishing 3-phenyl-2,4-pentanedione from its structural isomers.

References

  • NIST Mass Spectrometry Data Center. 2,4-Pentanedione, 3-phenyl- Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 233402, 3-Phenyl-2,4-pentanedione. Retrieved from [Link]

  • Hampton, K. G., Harris, T. M., & Hauser, C. R. (1971). Phenylation of Dipotassium Acetylacetonate. Organic Syntheses, 51, 128. (Context for synthesis and impurities).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Methodological & Application

Application Notes & Protocols: 3-Phenylpentane-2,4-dione as a Versatile Intermediate in Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 3-Phenylpentane-2,4-dione

In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-Phenylpentane-2,4-dione, a substituted β-dicarbonyl compound, represents a cornerstone intermediate for the synthesis of a diverse array of heterocyclic systems. Its intrinsic reactivity, characterized by the acidic α-proton and the two electrophilic carbonyl carbons, provides a versatile platform for cyclocondensation reactions.

This guide delves into the synthetic utility of 3-phenylpentane-2,4-dione, presenting detailed protocols for its application in constructing medicinally relevant heterocyclic scaffolds, including pyrazoles, isoxazoles, pyrimidines, and benzodiazepines. The methodologies are presented with an emphasis on the underlying mechanistic principles and practical considerations to ensure reproducibility and high-yield outcomes.

Part 1: Synthesis of the Precursor: 3-Phenylpentane-2,4-dione

A reliable supply of the starting material is the first step in any synthetic campaign. The following protocol, adapted from established literature procedures, details an effective synthesis of 3-phenylpentane-2,4-dione from phenylacetone.[1]

Protocol 1.1: Synthesis via Boron Trifluoride Catalyzed Acylation

This method relies on the acylation of phenylacetone using acetic anhydride, catalyzed by a boron trifluoride-acetic acid complex.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Phenylacetone, Acetic Anhydride, & p-TsOH B Add BF3-Acetic Acid Complex Dropwise at Room Temp. A->B In water bath C Stir Overnight B->C D Collect Precipitate C->D Formation of solid E Reflux with Water & Sodium Acetate D->E F Ether Extraction E->F G Wash with NaHCO3(aq) F->G H Dry & Concentrate G->H I I H->I Final Product: 3-Phenylpentane-2,4-dione G cluster_mech Knorr Pyrazole Synthesis Mechanism start 3-Phenylpentane-2,4-dione + Hydrazine intermediate1 Hydrazone Intermediate start->intermediate1 Condensation (-H2O) intermediate2 Cyclized Hemiaminal intermediate1->intermediate2 Intramolecular Cyclization product 3,5-Dimethyl-4-phenyl-1H-pyrazole intermediate2->product Dehydration (-H2O) G cluster_mech Isoxazole Synthesis Mechanism start 3-Phenylpentane-2,4-dione + Hydroxylamine intermediate1 Oxime Intermediate start->intermediate1 Condensation (-H2O) intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Nucleophilic Attack product 3,5-Dimethyl-4-phenylisoxazole intermediate2->product Dehydration (-H2O) G cluster_mech 1,5-Benzodiazepine Synthesis A o-Phenylenediamine + 3-Phenylpentane-2,4-dione B Acid-catalyzed Imine Formation A->B C Enamine Tautomerization B->C D Intramolecular Cyclization C->D E Dehydration D->E F 2,4-Dimethyl-3-phenyl- 1H-1,5-benzodiazepine E->F

Sources

High-Impact Technical Guide: 3-Phenylpentane-2,4-dione in Medicinal Chemistry

[1]

Executive Summary: The "Privileged" -Substituted Scaffold

In the landscape of medicinal chemistry, 3-phenylpentane-2,4-dione (also known as

This guide provides a rigorous technical roadmap for utilizing 3-phenylpentane-2,4-dione in three high-value applications:

  • Heterocycle Construction: Synthesis of 4-phenylpyrazoles.

  • Bio-Inorganic Chemistry: Formulation of lipophilic metallodrugs.[1]

  • Divergent Synthesis: Accessing isoxazoles and pyrimidines.[1]

Chemical Profile & Reactivity Landscape[1][2][3]

Before initiating protocols, it is crucial to understand the reactivity profile governed by the C3-phenyl substituent.

Tautomerism & Chelation

Like all

1

  • Keto Form: Favored in polar aprotic solvents; reactive toward C-alkylation (though difficult due to steric crowding).[1]

  • Enol Form: Stabilized by intramolecular hydrogen bonding; the active species for metal chelation.[1]

  • Reactivity Node (C3): The C3 position is a methine (CH), not a methylene. This blocks Knoevenagel condensations that require the loss of two protons, directing reactivity instead toward cyclocondensations that retain the C3-phenyl bond.

Visualization: The Reactivity Hub

Reactivity_LandscapeCore3-Phenylpentane-2,4-dione(C3-Phenyl Scaffold)Pyrazole4-Phenylpyrazoles(COX-2 Inhibitor Scaffolds)Core->Pyrazole+ Hydrazines(Cyclocondensation)MetalLipophilic Metallodrugs(Cu/Zn Complexes)Core->Metal+ Metal Acetates(Chelation)Pyrimidine4-Phenylpyrimidines(Kinase Inhibitors)Core->Pyrimidine+ Urea/Thiourea(Biginelli-type)Isoxazole4-Phenylisoxazoles(Immunomodulators)Core->Isoxazole+ Hydroxylamine(Cyclization)

Figure 1: Divergent synthetic pathways from the 3-phenylpentane-2,4-dione scaffold.

Application Note 1: Synthesis of 4-Phenylpyrazoles

Context: The 3,5-dimethyl-4-phenylpyrazole core is a structural analog of celebrated drugs like Celecoxib.[1] The 3-phenylpentane-2,4-dione precursor allows for the direct installation of the central phenyl ring without requiring cross-coupling reactions later in the sequence.

Protocol A: Cyclocondensation with Hydrazine Derivatives

Objective: Synthesize 3,5-dimethyl-4-phenyl-1H-pyrazole.

Reagents:

  • Substrate: 3-Phenylpentane-2,4-dione (1.0 eq)[1]

  • Reagent: Hydrazine Hydrate (80% aq.[1] solution) (1.2 eq) or Phenylhydrazine (1.1 eq)

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: Glacial Acetic Acid (catalytic, 2-3 drops)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-phenylpentane-2,4-dione (1.76 g, 10 mmol) in Absolute Ethanol (15 mL).

    • Note: Ensure the starting material is fully dissolved.[1] The phenyl group reduces solubility compared to acetylacetone; mild warming (30°C) may be required.[1]

  • Addition: Add Hydrazine Hydrate (0.75 g, ~12 mmol) dropwise over 5 minutes at room temperature.

    • Observation: A slight exotherm is expected.[1] The solution may turn pale yellow.[1]

  • Catalysis: Add 2 drops of glacial acetic acid.

    • Mechanism:[1][2][3][4][5] Acid catalysis activates the carbonyl carbons, facilitating the initial nucleophilic attack by hydrazine.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (80°C) for 3–5 hours.

    • Monitoring: Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 3:1). The starting diketone spot (

      
      ) should disappear, replaced by a lower 
      
      
      fluorescent spot (pyrazole).
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (50 g) with stirring.

    • The product typically precipitates as a white to off-white solid.[1]

  • Purification:

    • Filter the solid using a Buchner funnel.[1]

    • Wash with cold water (2 x 10 mL) to remove excess hydrazine.[1]

    • Recrystallize from Ethanol/Water (1:1) to obtain analytical grade crystals.[1]

Yield Expectation: 75–85% Validation:


11

1

Application Note 2: Development of Lipophilic Metallodrugs

Context: Metal complexes of

1

Protocol B: Synthesis of Bis(3-phenylpentane-2,4-dionato)copper(II)

Objective: Isolate a neutral, lipophilic Copper(II) complex for biological screening.

Reagents:

  • Ligand: 3-Phenylpentane-2,4-dione (2.0 eq)[1]

  • Metal Salt: Copper(II) Acetate Monohydrate (1.0 eq)

  • Solvent: Methanol (MeOH)

  • Base: Sodium Acetate (saturated aq.[1] solution)

Step-by-Step Methodology:

  • Ligand Solution: Dissolve 3-phenylpentane-2,4-dione (3.52 g, 20 mmol) in Methanol (20 mL).

  • Metal Solution: Separately, dissolve Copper(II) Acetate Monohydrate (1.99 g, 10 mmol) in Methanol (20 mL) and warm to 40°C.

  • Complexation: Slowly pour the ligand solution into the metal solution under vigorous stirring.

    • Visual Check: The solution will instantly deepen in color (typically dark blue/green) indicating coordination.[1]

  • Buffering: Add saturated Sodium Acetate solution (5 mL) dropwise.

    • Rationale: This neutralizes the acetic acid byproduct, driving the equilibrium toward the deprotonated enolate form which coordinates the metal.

  • Precipitation: Stir at room temperature for 2 hours. The complex is hydrophobic and will precipitate out of the methanolic solution.

  • Isolation: Filter the precipitate. Wash with cold methanol (to remove unreacted ligand) followed by diethyl ether.[1]

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Key Characteristic: The resulting complex, [Cu(3-Ph-acac)

Technical Data & Properties

Table 1: Physicochemical Properties of 3-Phenylpentane-2,4-dione

PropertyValueRelevance to Protocol
CAS Number 5910-25-8Sourcing verification.[1][6]
Molecular Weight 176.21 g/mol Stoichiometry calculations.[1]
Appearance White to pale yellow solidPurity check (dark yellow indicates oxidation).[1]
Melting Point 54–56 °CLow MP requires careful drying (avoid high heat).[1]
Solubility MeOH, EtOH, DMSO, CHCl

Poor water solubility requires organic solvents for reactions.
pKa ~9.0 (Active Methine)Less acidic than acetylacetone (pKa ~9) due to steric bulk, but still deprotonatable by alkoxides.

Pathway Visualization: Pyrazole Synthesis Mechanism

Understanding the mechanism ensures troubleshooting capability.[1] The reaction proceeds via a hemiaminal intermediate which must lose water to aromatize.[1]

Pyrazole_MechanismStep1Nucleophilic Attack(Hydrazine attacks Carbonyl)Step2Hemiaminal Intermediate(Unstable)Step1->Step2Step3Dehydration (-H2O)(Formation of Hydrazone)Step2->Step3Step4Intramolecular Cyclization(Attack on 2nd Carbonyl)Step3->Step4Step5Final Dehydration & Aromatization(Formation of Pyrazole)Step4->Step5

Figure 2: Mechanistic flow for the conversion of 3-phenylpentane-2,4-dione to 3,5-dimethyl-4-phenylpyrazole.

References

  • Synthesis of 3-Phenylpentane-2,4-dione (Precursor Synthesis)

    • Source: PrepChem.[1] "Synthesis of 3-PHENYLPENTANE-2,4-DIONE."

    • URL:[Link]

  • General Protocol for Pyrazole Synthesis

    
    -Diketones 
    
    • Source: Organic Chemistry Portal.[1] "Pyrazole Synthesis."

    • URL:[Link]

  • Biological Activity of Pyrazole Deriv

    • Source: National Institutes of Health (PMC).[1] "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review."

    • URL:[Link]

  • Metal Complexes of

    
    -Diketones in Medicine 
    
    • Source: MDPI (Molecules).[1] "Synthesis, Characterization, and Biological Evaluation of Some 3d Metal Complexes."

    • URL:[Link]

  • Chemical Properties and Safety D

    • Source: PubChem. "3-Phenyl-2,4-pentanedione | C11H12O2."[1]

    • URL:[Link]

Application Notes & Protocols: A Senior Scientist's Guide to the Knoevenagel Condensation with Indane-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides an in-depth exploration of the Knoevenagel condensation reaction utilizing indane-1,3-dione as the active methylene component. Indane-1,3-dione is a privileged scaffold in synthetic chemistry, and its derivatives are pivotal in medicinal chemistry, materials science, and organic electronics.[1][2] This document elucidates the reaction mechanism, offers detailed experimental protocols, and discusses the critical parameters influencing the synthesis of 2-arylmethylene-1,3-indandiones. Authored from the perspective of a senior application scientist, this note emphasizes the causality behind experimental choices, provides troubleshooting insights, and is grounded in authoritative scientific literature to ensure both technical accuracy and practical utility for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Indane-1,3-dione in Synthesis

The indane-1,3-dione framework is a cornerstone in the development of novel chemical entities. Its derivatives have found a vast range of applications, from anticoagulants and potential anti-cancer agents to advanced materials for photopolymerization and non-linear optics.[1][2][3][4] The synthetic versatility of indane-1,3-dione stems from the highly reactive methylene group positioned between two electron-withdrawing carbonyl groups. This "active methylene" group exhibits significant acidity, making it an excellent nucleophile for carbon-carbon bond-forming reactions.[1]

Among these reactions, the Knoevenagel condensation is a powerful and reliable method for synthesizing α,β-unsaturated compounds.[5] When applied to indane-1,3-dione, it provides a direct and efficient route to a diverse library of 2-arylmethylene-1,3-indandiones, which serve as crucial intermediates and final products in numerous scientific fields. This guide will dissect this vital reaction, providing the foundational knowledge and practical protocols necessary for its successful implementation.

Reaction Mechanism: A Stepwise Visualization

The Knoevenagel condensation is fundamentally a base-catalyzed reaction that proceeds through a sequence of deprotonation, nucleophilic attack, and dehydration. The choice of a weak base, such as piperidine, is classic for this transformation, as it is sufficient to deprotonate the highly acidic methylene protons of indane-1,3-dione without promoting undesirable side reactions with the aldehyde.[1][2]

The mechanism unfolds as follows:

  • Enolate Formation: The basic catalyst (e.g., piperidine) abstracts a proton from the active methylene group (C2) of indane-1,3-dione, forming a resonance-stabilized enolate ion. This enolate is the key nucleophilic species.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde (or ketone), leading to the formation of a tetrahedral alkoxide intermediate. This is the crucial C-C bond-forming step.

  • Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst (or solvent), yielding an aldol-type addition product.

  • Dehydration: This aldol intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the final, highly conjugated, and thermodynamically stable 2-arylmethylene-1,3-indandione product.

Mechanism Diagram

Knoevenagel_Mechanism Knoevenagel Condensation Mechanism with Indane-1,3-dione cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Nucleophilic Attack & Protonation cluster_2 Step 4: Dehydration Indanedione Indane-1,3-dione Enolate Resonance-Stabilized Enolate Indanedione->Enolate + Base - H-Base+ Aldehyde Aldehyde (R-CHO) Enolate->Aldehyde Nucleophilic Attack Intermediate Aldol Addition Intermediate Aldehyde->Intermediate Product 2-Arylmethylene- 1,3-indandione Intermediate->Product - H₂O Water H₂O Workflow start Start dissolve 1. Dissolve Reactants (Indanedione, Aldehyde) in Ethanol start->dissolve add_cat 2. Add Piperidine (Catalyst) dissolve->add_cat reflux 3. Heat to Reflux (1-3 hours) add_cat->reflux monitor 4. Monitor by TLC & Precipitation reflux->monitor cool 5. Cool to Room Temp & then in Ice Bath monitor->cool filtrate 6. Vacuum Filtrate Product cool->filtrate wash 7. Wash with Cold Ethanol filtrate->wash dry 8. Dry Product (Vacuum Oven) wash->dry analyze Characterize (NMR, IR, MP) dry->analyze end End analyze->end

Sources

Application Note: Dione Architectures in Cytotoxic Agent Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From Scaffold to Pharmacophore: Synthetic Strategies for 1,3- and 1,4-Diones

Introduction: The Duality of Diones in Oncology

In the development of cytotoxic agents, diones (diketones) occupy a unique dual position. They serve either as transient synthetic scaffolds (e.g., 1,3-diones used to construct nitrogenous heterocycles) or as active pharmacophores (e.g., 1,4-diones/quinones that drive redox cycling).

This guide provides validated protocols for leveraging both architectures. We focus on two high-value synthetic pathways:

  • Scaffold Transformation: Converting 1,3-diones into cytotoxic pyrazoles (tubulin/kinase inhibitors).

  • Pharmacophore Functionalization: Tuning 1,4-naphthoquinones via aminolysis to optimize redox-mediated cytotoxicity.

Pathway A: 1,3-Diones as Precursors for Heterocyclic Cytotoxins

Principle & Mechanism

1,3-Diketones (β-diketones) are the primary precursors for pyrazoles via the Knorr synthesis. Pyrazoles are critical pharmacophores found in anticancer drugs like Ruxolitinib and Crizotinib. The reaction involves the condensation of hydrazine with the 1,3-dione.[1]

  • Critical Regioselectivity Note: When using unsymmetrical 1,3-diones, the reaction can yield two regioisomers. The steric bulk of the R-groups and the solvent polarity (protic vs. aprotic) dictate the ratio.

Protocol: Synthesis of 3,5-Diarylpyrazoles

Target: Synthesis of a cytotoxic pyrazole analog from a curcuminoid-like precursor (1,3-diaryl-1,3-diketone).

Reagents:

  • 1,3-Diaryl-1,3-diketone (1.0 equiv)

  • Hydrazine hydrate (2.0 - 5.0 equiv)

  • Ethanol (Absolute) or Glacial Acetic Acid

  • Catalyst: HCl (cat.) if using Ethanol

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the 1,3-diketone in 10 mL of ethanol in a round-bottom flask. Ensure complete solubilization; mild heating (40°C) may be required.

  • Addition: Add hydrazine hydrate (2.5 mmol) dropwise over 5 minutes.

    • Expert Insight: If the reaction is sluggish, switch solvent to glacial acetic acid, which acts as both solvent and catalyst, though this may complicate workup.

  • Reflux: Heat the mixture to reflux (78-80°C) for 3–6 hours.

  • Monitoring (Self-Validation): Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the starting diketone spot and the appearance of a highly fluorescent spot (under UV 254/365 nm) indicates product formation.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold water (50 mL). The pyrazole usually precipitates as a solid.

    • Filter and wash with cold water.

  • Purification: Recrystallize from ethanol/water or purify via flash column chromatography.

Workflow Visualization

PyrazoleSynthesis Start 1,3-Diketone (Scaffold) Intermediate Hydrazone Intermediate Start->Intermediate Condensation Reagent Hydrazine (Nucleophile) Reagent->Intermediate Cyclization Cyclization (- H2O) Intermediate->Cyclization Intramolecular Attack Product Pyrazole (Cytotoxin) Cyclization->Product Aromatization

Caption: Synthetic workflow for converting 1,3-dione scaffolds into bioactive pyrazoles.

Pathway B: 1,4-Diones as Redox-Active Warheads

Principle & Mechanism

Unlike 1,3-diones, the 1,4-dione (quinone) moiety is often retained in the final drug. 1,4-Naphthoquinones exert cytotoxicity through Redox Cycling .[2] They accept electrons to form semiquinone radicals, which transfer electrons to molecular oxygen, generating Superoxide Anion (


). This leads to oxidative stress, DNA damage, and apoptosis.[2]

Synthetic Goal: Introduction of an amino group at the C2 position via Michael addition/elimination. This modulates the redox potential and improves solubility/bioavailability.

Protocol: Synthesis of 2-Amino-1,4-Naphthoquinones

Target: Functionalization of 1,4-naphthoquinone with a primary amine.

Reagents:

  • 1,4-Naphthoquinone (1.0 equiv)[3]

  • Primary Amine (e.g., aniline derivative or alkyl amine) (1.1 equiv)

  • Solvent: Ethanol or DMSO

  • Base: No base required for highly nucleophilic amines; otherwise, mild base (Et3N).

Step-by-Step Methodology:

  • Preparation: Dissolve 1,4-naphthoquinone (1.0 mmol) in Ethanol (15 mL). The solution will be yellow.

  • Addition: Add the amine (1.1 mmol) slowly at room temperature.

  • Reaction: Stir at room temperature for 2–24 hours.

    • Expert Insight: This reaction relies on aerobic oxidation. The initial Michael adduct (hydroquinone) must be oxidized back to the quinone. Ensure the reaction vessel is open to air or bubbled with

      
       to accelerate this step.
      
  • Monitoring (Self-Validation):

    • Color Change: The reaction typically shifts from yellow to deep red/orange or purple (characteristic of aminoquinones due to Intramolecular Charge Transfer).

    • TLC: The product is usually more polar than the starting quinone.

  • Workup:

    • Evaporate solvent under reduced pressure.[4]

    • Dissolve residue in DCM, wash with 1M HCl (to remove unreacted amine) and brine.

    • Dry over

      
       and concentrate.
      
Mechanism of Action Visualization

QuinoneMOA Quinone 1,4-Naphthoquinone (Drug) Semiquinone Semiquinone Radical Quinone->Semiquinone 1e- Reduction Enzyme Reductase (NQO1 / P450) Enzyme->Semiquinone Semiquinone->Quinone Redox Cycling ROS Superoxide (O2•-) ROS Generation Semiquinone->ROS Electron Transfer to O2 Oxygen Molecular Oxygen (O2) Oxygen->ROS Damage DNA Damage & Apoptosis ROS->Damage Oxidative Stress

Caption: Redox cycling mechanism of 1,4-naphthoquinones leading to ROS-mediated cytotoxicity.

Comparative Data & Optimization

The following table summarizes the impact of structural modifications on cytotoxicity (


) based on literature precedents for these classes.
Scaffold TypeDerivative ClassKey SubstitutionCytotoxicity TargetPrimary Mechanism
1,3-Dione Pyrazole3,5-DiarylTubulin / KinasePolymerization Inhibition
1,4-Dione Naphthoquinone2-AminoMitochondria / DNAROS Generation / Alkylation
1,4-Dione Naphthoquinone2-ChloroDNA / ProteinsAlkylation (Michael Acceptor)
Troubleshooting Guide
  • Low Yield in Pyrazole Synthesis: If the 1,3-diketone is sterically hindered, use microwave irradiation (120°C, 10 min) in ethanol.

  • Incomplete Oxidation in Quinone Synthesis: If the intermediate hydroquinone persists (monitored by NMR), add a catalytic amount of Copper(II) Acetate to facilitate aerobic oxidation.

References

  • Heller, S. T., & Natarajan, S. R. (2006).[1][5] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[1][5] Organic Letters. Link

  • Tandon, V. K., et al. (2004). Synthesis and biological activity of novel 2-amino-1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters. Link

  • Kumagai, Y., et al. (2012). Redox cycling of 1,4-naphthoquinone derivatives: The role of ROS in cytotoxicity. Free Radical Biology and Medicine. Link

  • Ferreira, S. B., et al. (2010). Synthesis and evaluation of new pyrazoles as inhibitors of Trypanosoma cruzi. Bioorganic & Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

overcoming side reactions in the alkylation of pentane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support – Synthesis Applications Group Subject: Troubleshooting Guide: Selective Alkylation of Pentane-2,4-dione (Acetylacetone)

This guide addresses the specific challenges of alkylating pentane-2,4-dione (acac). While the reaction appears simple, the ambident nature of the enolate and the acidity of the product create a minefield of side reactions. This document provides self-validating protocols to overcome O-alkylation, polyalkylation, and chain cleavage.

Module 1: Controlling Selectivity (C- vs. O-Alkylation)

The Issue: The acetylacetone enolate is an ambident nucleophile. The oxygen atom (hard nucleophile) and the central carbon (soft nucleophile) compete for the electrophile.

  • Symptom: Formation of enol ethers (O-alkylation) instead of the desired C-alkylated ketone.

  • Root Cause: Violation of HSAB (Hard and Soft Acids and Bases) principles or solvent-induced ion pair separation.

Technical Directive: To maximize C-alkylation, you must pair the "soft" carbon center with a "soft" electrophile under conditions that do not strip the cation entirely from the oxygen.

Troubleshooting Matrix
VariableCondition favoring C-Alkylation (Desired)Condition favoring O-Alkylation (Avoid)Mechanism
Electrophile Alkyl Iodides / Bromides (Soft)Alkyl Sulfonates / Sulfates (Hard)Soft electrophiles prefer the soft C-center. Hard electrophiles attack the hard O-center.
Solvent Acetone, Ethanol DMSO, HMPA, DMFHighly polar aprotic solvents dissociate the ion pair, leaving the oxygen "naked" and highly reactive.
Base/Cation Li+, K+ (Carbonates) Ammonium salts, Crown ethersTighter ion pairing (Li+) can shield the oxygen. Large cations (or crown ethers) separate the charge, activating the oxygen.

Standard Protocol (C-Selective):

  • Reagents: Pentane-2,4-dione (1.0 eq), Alkyl Iodide (1.1 eq), Anhydrous K₂CO₃ (1.1 eq).

  • Solvent: Acetone (Reagent Grade, dried).

  • Procedure: Reflux for 4–12 hours. The weak base (K₂CO₃) is sufficient to deprotonate the active methylene (

    
    ) but minimizes "naked" anion formation.
    
  • Validation:

    
    H NMR. Look for the disappearance of the enol ether signals (typically vinyl protons at 
    
    
    
    5.0–5.5 ppm) vs the C-alkylated methine proton (
    
    
    3.5–4.0 ppm).

Module 2: Stopping at One (Preventing Dialkylation)

The Issue: The mono-alkylated product (3-alkylpentane-2,4-dione) is still acidic (


). In the presence of excess base, it deprotonates and reacts with a second equivalent of electrophile.
  • Symptom: Mixture of starting material, mono-alkylated, and di-alkylated products.[1]

Technical Directive: You cannot rely solely on stoichiometry because proton transfer between the starting material and the product is fast. You must use Phase Transfer Catalysis (PTC) or precise Stoichiometric Control .

Solution A: Phase Transfer Catalysis (Recommended)

PTC creates a "local starvation" of base in the organic phase, favoring mono-alkylation.

  • System: Liquid-Solid (Dichloromethane / Solid K₂CO₃) or Liquid-Liquid (Toluene / 50% NaOH).

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA) at 5–10 mol%.

  • Mechanism: The ion pair is extracted into the organic layer. Once alkylated, the product is less acidic and sterically hindered, making re-deprotonation by the bulky quat salt kinetically slower than the initial reaction.

Solution B: The "Dianion" Trap (Advanced Regioselectivity)

Warning: This changes the site of alkylation. If you use 2 equivalents of a strong base (e.g., n-BuLi), you form a dianion .

  • First proton off: Central Carbon (C3).

  • Second proton off: Terminal Methyl (C1/C5).

  • Result: The terminal carbon is more nucleophilic (less stabilized). Adding 1 equivalent of electrophile will alkylate the terminal methyl (Gamma-alkylation), not the center.

  • Fix: Ensure you are NOT generating the dianion if you want central alkylation. Keep base equivalents

    
    .
    

Module 3: Preventing Chain Cleavage (Retro-Claisen)

The Issue: Pentane-2,4-dione is a


-diketone. Under strong basic conditions (especially with hydroxide or alkoxide bases) and heat, the carbonyl carbon is susceptible to nucleophilic attack, leading to C-C bond cleavage (Retro-Claisen condensation).
  • Symptom: Isolation of acetone and acetic acid derivatives (or esters) instead of the alkylated diketone.

Technical Directive: Avoid nucleophilic bases that can attack the carbonyl.

  • Unsafe Bases: NaOH, KOH, NaOEt (at high temps).

  • Safe Bases: K₂CO₃ (non-nucleophilic), NaH (hydride acts as base, not nucleophile), t-BuOK (sterically hindered).

Self-Validating Check: If your yield is low and you smell "fruity" or "vinegar-like" odors (esters/acids) during workup, you have cleaved the backbone. Switch to K₂CO₃ in acetone or lower the reaction temperature.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting reaction conditions based on your desired outcome.

G Start Start: Alkylation of Pentane-2,4-dione Target Target Position? Start->Target Central Central (C3) Alkylation Target->Central Standard Terminal Terminal (C1) Alkylation Target->Terminal Advanced BaseCheck Base Selection Central->BaseCheck StrongBase Strong Base (2 eq) (n-BuLi, NaNH2) Terminal->StrongBase Dianion Strategy WeakBase Weak/Non-Nu Base (K2CO3, NaH) BaseCheck->WeakBase 1.0 - 1.1 eq SolventCheck Solvent Choice WeakBase->SolventCheck Gamma Result: Gamma-Alkylated Product StrongBase->Gamma 1 eq Electrophile Acetone Acetone/Ethanol (Favors C-Alkylation) SolventCheck->Acetone Soft Conditions DMSO DMSO/DMF (Risk of O-Alkylation) SolventCheck->DMSO Hard Conditions StoichCheck Stoichiometry Control Acetone->StoichCheck Mono Result: Mono-C-Alkylated Product StoichCheck->Mono PTC or 1.0 eq RX Di Risk: Dialkylation StoichCheck->Di Excess Base/RX

Caption: Workflow for selecting reagents to ensure regioselectivity (Central vs. Terminal) and chemoselectivity (C- vs. O-alkylation).

Frequently Asked Questions (FAQ)

Q: I am seeing significant O-alkylation even with K₂CO₃. Why? A: Check your electrophile. If you are using an alkyl tosylate, mesylate, or sulfate, the "hard" leaving group favors oxygen attack. Switch to an alkyl iodide . If you must use a chloride/bromide, add a catalytic amount of NaI (Finkelstein conditions) to generate the iodide in situ.

Q: Can I use NaH in DMF? A: Yes, but be cautious. While NaH is excellent for clean deprotonation, DMF is polar aprotic and solvates the Na+ cation strongly. This leaves the enolate oxygen "naked," increasing the risk of O-alkylation. If you observe O-alkylation, switch the solvent to THF or Toluene (with a crown ether only if necessary for solubility, though crown ethers also promote O-alkylation).

Q: How do I remove unreacted pentane-2,4-dione from my product? A: The starting material is much more acidic (


) than the mono-alkylated product (

).
  • Protocol: Wash the organic layer with a weak base like saturated aqueous Sodium Bicarbonate (

    
    ). This will deprotonate and extract the unreacted starting material into the aqueous phase, leaving the mono-alkylated product in the organic phase. (Note: Stronger bases like NaOH might extract both).
    

References

  • Preparation of 3-Methylpentane-2,4-dione (Standard C-Alkylation Protocol) Source: Organic Syntheses, Coll. Vol. 5, p.785 (1973); Vol. 42, p.75 (1962). URL:[Link]

  • Solvent Effects on Enolate Alkylation (HSAB Theory) Source:Journal of the American Chemical Society, "Factors Controlling C- vs O-Alkylation of Metal Enolates." Context: Defines the role of solvent polarity and cation coordination in ambident nucleophile selectivity.
  • Source:Tetrahedron Letters, "Selective mono-alkylation of methylene active compounds by phase transfer catalysis.
  • Regioselectivity via Dianions (Gamma-Alkylation)

Sources

Technical Support Center: Synthesis of 3-Substituted Pentane-2,4-diones

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Synthesis & Process Development Agent: Senior Application Scientist (Ph.D.) Subject: Troubleshooting C-Alkylation, Arylation, and Stability of


-Diketones

Introduction: The -Diketone Paradox

Welcome to the technical support hub for 1,3-dicarbonyl synthesis. Pentane-2,4-dione (acetylacetone or acac) is a deceptive scaffold. Its high acidity (


) suggests easy functionalization, yet researchers frequently encounter three critical failure modes:
  • Regio-scrambling: Formation of O-alkylated enol ethers instead of C-alkylated products.

  • Inertness to Arylation: Failure of standard

    
     conditions with aryl halides.
    
  • Deacetylation (Retro-Claisen): Unexpected loss of an acetyl group during workup or reaction.

This guide provides mechanistic diagnostics and validated protocols to navigate these challenges.

Module 1: Troubleshooting Regioselectivity (C- vs. O-Alkylation)

User Query: "I reacted acetylacetone with an alkyl halide using


 in DMF, but NMR shows a significant amount of enol ether (O-alkylation). How do I force C-alkylation?"
Diagnostic Analysis

The acetylacetone anion is an ambident nucleophile . According to Hard-Soft Acid-Base (HSAB) theory:

  • Oxygen (Hard Nucleophile): Reacts fast with hard electrophiles (high charge density) and is favored by polar aprotic solvents that leave the anion "naked."

  • Carbon (Soft Nucleophile): Reacts with soft electrophiles (polarizable) and is favored when the oxygen is shielded by tight ion-pairing.

Corrective Actions
VariableRecommendation for C-Alkylation Mechanistic Rationale
Electrophile Use Alkyl Iodides (Soft)Iodide is a better leaving group and "softer" than bromide/chloride, favoring orbital overlap with the soft Carbon center [1].
Solvent Acetone or MIBK (vs. DMF/DMSO)Highly polar aprotic solvents (DMSO/DMF) solvate cations too well, leaving a "naked" enolate that reacts at the most electronegative site (Oxygen). Ketones allow tighter ion pairing [2].
Base/Counter-ion

or

(vs.

)
Lithium coordinates tightly to the oxygen atoms (chelation), effectively blocking the O-site and forcing attack from the Carbon [3].
Additives NaI (Finkelstein conditions)If you must use an alkyl chloride, add catalytic NaI to generate the alkyl iodide in situ.
Decision Logic: Solvent & Base Selection

C_vs_O_Selectivity Start Select Reaction Conditions Electrophile Electrophile Type? Start->Electrophile Hard Hard (R-Cl, R-OTf) Electrophile->Hard Soft Soft (R-I, R-Br) Electrophile->Soft Solvent Solvent Choice Hard->Solvent Add NaI ResultO Risk of O-Alkylation (Enol Ether) Hard->ResultO Direct SN2 Soft->Solvent Solvent->ResultO DMF/DMSO (Naked Anion) ResultC Favors C-Alkylation (Target) Solvent->ResultC Acetone/THF (Ion Pairing)

Caption: Decision tree for maximizing C-alkylation selectivity based on electrophile hardness and solvent polarity.

Module 2: Overcoming Inertness (Arylation)

User Query: "I tried refluxing acetylacetone with bromobenzene and base, but I only recovered starting material. Why?"

Diagnostic Analysis

Standard nucleophilic substitution (


) cannot occur on 

hybridized carbons
(aryl halides). The geometry prevents the backside attack required for inversion. You must switch from nucleophilic substitution to Transition Metal Cross-Coupling .
Solution: Copper-Catalyzed Arylation

While Palladium (Buchwald-Hartwig) is common, Copper (Ullmann-type) is often preferred for


-diketones due to cost and the stability of the copper-enolate intermediate [4].

Key Success Factors:

  • Catalyst: CuI (Copper(I) Iodide).

  • Ligand: L-Proline or amino acids accelerate the reaction by stabilizing the Cu-intermediate.

  • Base: Weak bases (

    
     or 
    
    
    
    ) prevent deacetylation (see Module 3).

Module 3: Preventing Decomposition (Retro-Claisen)

User Query: "I successfully alkylated my product, but during workup with NaOH, the acetyl group fell off, leaving me with a ketone."

Diagnostic Analysis

This is the Retro-Claisen Condensation . 3-substituted pentane-2,4-diones are sterically crowded. A strong nucleophile (like


) attacks one of the carbonyls. The resulting tetrahedral intermediate collapses, breaking the C-C bond to relieve steric strain, expelling the enolate of the ketone and an acetate group [5].

Prevention Protocol:

  • Avoid Hydroxide: Never wash 3-substituted

    
    -diketones with NaOH or KOH.
    
  • Use Mild Workup: Quench with dilute HCl or saturated

    
    .
    
  • Control Temperature: Keep workups near

    
    .
    

Validated Experimental Protocols

Protocol A: Robust C-Alkylation (3-Benzylpentane-2,4-dione)

Target: Synthesis of 3-alkyl derivatives using standard halides.

Reagents:

  • Pentane-2,4-dione (10 mmol, 1.0 equiv)

  • Benzyl Bromide (11 mmol, 1.1 equiv)

  • 
     (Anhydrous, 12 mmol, 1.2 equiv)
    
  • Acetone (Reagent Grade, 20 mL)

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Solvation: Dissolve pentane-2,4-dione in acetone. Add powdered

    
    . Stir for 15 minutes at room temperature to generate the enolate (yellowing may occur).
    
  • Addition: Add benzyl bromide dropwise.

  • Reaction: Reflux at

    
     for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
    
    • Note: If O-alkylation is observed, add 10 mol% NaI.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Distillation or flash chromatography. Do not wash with strong base.

Protocol B: Cu-Catalyzed -Arylation

Target: Synthesis of 3-phenylpentane-2,4-dione.

Reagents:

  • Pentane-2,4-dione (1.2 equiv)

  • Iodobenzene (1.0 equiv)

  • CuI (10 mol%)

  • L-Proline (20 mol%)

  • 
     (2.0 equiv)
    
  • DMSO (Dry)

Procedure:

  • Charging: In a screw-cap vial, combine CuI, L-Proline, and

    
    .
    
  • Inerting: Evacuate and backfill with Argon (3x).

  • Addition: Add DMSO, pentane-2,4-dione, and iodobenzene via syringe.

  • Heating: Heat to

    
     for 12-24 hours. The mixture will turn dark.
    
  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMSO. Dry over

    
    .
    

Mechanism Visualization: The Retro-Claisen Threat

The following diagram illustrates the pathway of product decomposition when exposed to strong base.

Retro_Claisen_Mechanism Substrate 3-Substituted Pentane-2,4-dione Attack Nucleophilic Attack (OH-) Substrate->Attack Strong Base Tetra Tetrahedral Intermediate Attack->Tetra Collapse Bond Cleavage (Strain Relief) Tetra->Collapse Products Ketone + Acetate Ion Collapse->Products Irreversible

Caption: Mechanism of Retro-Claisen cleavage triggered by hydroxide attack on the sterically hindered carbonyl.

References

  • Source: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis.
  • Solvent Effects on Regioselectivity

    • Source: Organic Syntheses, Coll. Vol. 5, p.785 (1973); Vol. 42, p.75 (1962).
    • Title:3-Methylpentane-2,4-dione [1]

    • URL:[Link]

    • Note: Demonstrates the classic use of Acetone/K2CO3 for selective C-alkyl
  • Cation Effects (Lithium vs Potassium)

    • Source: Imperial College London (Lecture Notes).
    • Title:Enolate Alkyl
    • Context: "Small cations (e.g. Li+) bind tightly to oxygen, promoting C-alkylation.[2] Larger cations (K+) favor O-alkylation."[2]

  • Source: Jiang, Y., et al. (2009). Chinese Journal of Chemistry.
  • Retro-Claisen Condensation

    • Source: Chemistry LibreTexts.
    • Title:Claisen Condens
    • URL:[Link]

Sources

Organic Synthesis Drying Agent Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Guide

Current Status: Operational Lead Technician: Senior Application Scientist Ticket Type: Optimization & Troubleshooting

The Triage Desk: Agent Selection Matrix

Objective: Select the correct drying agent based on solvent type, functional group compatibility, and required dryness (Intensity vs. Capacity).

Quick Reference: The "Big Three" + Sieves
AgentFormulaCapacity (g H₂O/g agent)Intensity (Speed/Dryness)pH NatureBest ForIncompatible With
Magnesium Sulfate

High (~0.8 - 1.[1]05)High (Fast)Slightly AcidicGeneral extracts, rapid dryingAcid-sensitive groups (epoxides, acetals)
Sodium Sulfate

High (~1.25)Low (Slow)NeutralBase-sensitive compounds, overnight dryingInefficient for "bone dry" requirements
Calcium Chloride

HighHigh (Fast)Neutral/BasicHydrocarbons, alkyl halidesAmines, Alcohols, Phenols (binds strongly)
Molecular Sieves 3Å / 4ÅModerate (~0.2)Very High (Ultra-dry)Neutral/BasicStorage, final polishing, anhydrous rxnsLarge molecules (if pore size wrong)

Technical Note: Capacity is how much water the agent can hold. Intensity is how low the equilibrium water concentration will be.


 has high capacity but low intensity (leaves solvent "wet" compared to sieves) [1].
Visual Decision Logic (Workflow)

Use this logic flow to determine the safest agent for your specific reaction mixture.

DryingAgentSelection Start Start: Solvent/Mixture Type CheckSens Check Functional Groups Start->CheckSens IsAmine Contains Amines/Alcohols? CheckSens->IsAmine IsAcidSens Acid Sensitive? (Epoxides/Acetals) IsAmine->IsAcidSens No UseNa2SO4 Use Na2SO4 (Neutral, Slow) IsAmine->UseNa2SO4 Yes (Avoid CaCl2/MgSO4) IsHydrocarbon Hydrocarbon/Halide? IsAcidSens->IsHydrocarbon No IsAcidSens->UseNa2SO4 Yes (Avoid MgSO4) UseMgSO4 Use MgSO4 (Fast, Slightly Acidic) IsHydrocarbon->UseMgSO4 No (General Purpose) UseCaCl2 Use CaCl2 (Fast, High Capacity) IsHydrocarbon->UseCaCl2 Yes (Cheapest/Fast) UseSieves Use 3Å/4Å Sieves (Final Polish) UseNa2SO4->UseSieves If <50ppm H2O needed UseMgSO4->UseSieves If <50ppm H2O needed

Figure 1: Decision logic for selecting drying agents based on chemical compatibility.[2] Note that Calcium Chloride is strictly prohibited for amines and alcohols due to coordination complex formation.

Standard Operating Protocols (SOPs)

SOP-01: The "Snow Globe" Validation Method (Bulk Drying)

Problem: Users often under-dry or over-saturate the solution. Mechanism: Drying agents form clumpy hydrates when saturated. Only "free-flowing" powder indicates excess capacity.

  • Pre-Treatment: If a visible water layer exists, remove it via pipette or separatory funnel. Wash with brine (saturated NaCl) first to lower bulk water content [2].

  • Initial Addition: Add anhydrous agent (e.g.,

    
    ) in small increments (approx. 0.5 g per 50 mL initially).
    
  • Agitation: Swirl vigorously.

  • Visual Check (The Snow Globe):

    • Result A (Clumping): Powder sticks to the bottom or forms heavy clumps. Action: Add more agent.

    • Result B (Snow Globe): Powder swirls freely like snow in a snow globe and settles slowly. Action: Stop. You have reached the necessary excess.

  • Time:

    • 
      : 5–10 minutes.
      
    • 
      : 15–30 minutes (minimum).
      
  • Filtration: Filter through a fritted funnel or fluted filter paper. Rinse the filter cake with fresh solvent to recover adsorbed product.[3]

SOP-02: Activation of Molecular Sieves

Problem: Commercial sieves are often saturated with atmospheric water. Using them without activation introduces water rather than removing it. Critical Requirement: High heat + Vacuum.[4][5]

SieveActivation Step1 Select Sieves (3Å for MeOH/EtOH, 4Å for others) Step2 Place in Vacuum Oven / Tube Step1->Step2 Step3 Apply Vacuum (< 1 mbar) Step2->Step3 Step4 Heat to 200-300°C (Overnight / 12h) Step3->Step4 Step5 Cool under Inert Gas (Ar/N2) Step4->Step5 Step6 Store in Desiccator/Glovebox Step5->Step6

Figure 2: Activation workflow for molecular sieves. Microwave activation is discouraged due to "hot spots" causing lattice fusion [3].

Help Desk: Troubleshooting & FAQs

Ticket #101: "My product yield dropped significantly after drying."

Diagnosis: Adsorption on the drying agent surface. Root Cause:


 is a fine powder with high surface area.[6] Polar products (amines, alcohols) can adhere to the surface.
Solution: 
  • Immediate: Wash the filter cake copiously with a polar solvent (e.g., DCM containing 5% Methanol) to desorb the product.

  • Prevention: Switch to Granular

    
     for future runs with polar compounds, or use a Soxhlet extractor for the drying agent if loss is critical.
    
Ticket #102: "The solvent is still wet (NMR shows water peak)."

Diagnosis: Insufficient "Intensity" or Equilibrium Reversal. Root Cause:

  • Temperature:

    
     loses effectiveness above 32°C (decahydrate becomes unstable) [4].
    
  • Wrong Agent: You used

    
     for a reaction requiring <50 ppm water. It only gets you to ~100-200 ppm.
    Solution: 
    
  • Filter off the bulk drying agent.[2]

  • Add activated 3Å or 4Å Molecular Sieves and let stand for 24 hours. This acts as a "polishing" step.

Ticket #103: "The drying agent turned into a solid brick."

Diagnosis: Gross water contamination.[4] Root Cause: The organic layer was not properly separated from the aqueous layer in the separatory funnel. Solution:

  • Decant the liquid (if possible) into a clean flask.

  • Add fresh drying agent.

  • Future Fix: Always wash the organic layer with Brine (Saturated NaCl) before adding solid drying agents. Brine pulls out the bulk water emulsion [2].

Ticket #104: "Can I use Calcium Chloride for my amine synthesis?"

Diagnosis: CRITICAL ERROR. Mechanism: Nitrogen lone pairs in amines coordinate with empty orbitals in Calcium (


), forming stable complexes.
Result:  You will lose your product into the solid drying agent.
Solution:  Use 

(Neutral/Inert) or

(Basic, good for amines).

References

  • BenchChem. (2025).[7] A Comparative Guide to Dehydrating Agents in Organic Synthesis.Link

  • Chemistry LibreTexts. (2024). 3.2: Drying Agents.[2][6][7][8]Link

  • Reddit /r/Chemistry. (2017).[4] Drying molecular sieves in the microwave - Discussion on safety and efficacy.Link

  • University of Calgary. Drying Agents Commonly Used for Drying Solutions in Organic Solvents.Link

  • Williams, D. B. G., & Lawton, M. (2010).[9] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry. Link

Sources

Validation & Comparative

Advanced NMR Analysis: 3-Methyl-1-phenylpentane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Structural Shift

In the development of heterocyclic pharmacophores,


-diketones are ubiquitous building blocks. However, the introduction of an alkyl group at the 

-position (C3) fundamentally alters the spectroscopic signature and reactivity profile of the molecule.

This guide provides an in-depth technical comparison between 3-methyl-1-phenylpentane-2,4-dione (the "Target") and its un-methylated precursor, 1-phenylpentane-2,4-dione (the "Parent").

Key Insight: The introduction of the C3-methyl group introduces significant steric strain in the cis-enol conformer, drastically shifting the keto-enol equilibrium toward the keto form compared to the parent compound. This shift is the primary diagnostic feature in NMR analysis.

Comparative NMR Analysis

The following data compares the proton NMR (


H NMR) signatures of the target and the parent compound in CDCl

.
Table 1: Chemical Shift Comparison (

, ppm)
Proton EnvironmentParent: 1-phenylpentane-2,4-dioneTarget: 3-methyl-1-phenylpentane-2,4-dioneDiagnostic Change
Enol -OH 15.5 - 16.0 (Broad s)Not observed / TraceDisappearance of enol signal due to steric destabilization.

-Methine (C3-H)
~3.6 (s, keto form, minor)3.75 - 3.85 (q,

Hz)
Appearance of quartet due to coupling with new methyl group.[1]

-Methyl (C3-CH

)
N/A1.32 - 1.38 (d,

Hz)
New Doublet : Definitive proof of alkylation.
Benzylic -CH

-
3.65 (s)3.80 - 3.95 (s or ABq*)Downfield shift; may appear as AB quartet if C3 chirality induces diastereotopicity.
Acetyl -CH

2.05 (s, keto); 2.15 (s, enol)2.18 (s)Shift to single keto-environment peak.[1]
Aromatic Ring 7.1 - 7.4 (m)7.1 - 7.4 (m)Minimal change; spectator group.

*Note: In the target molecule, the C3 carbon is a chiral center (in the keto form). This renders the adjacent benzylic protons diastereotopic, potentially splitting the singlet into an AB quartet depending on the magnetic field strength and solvent.

Mechanistic Insight: The Steric "Lock"

The dramatic reduction in enol content is not accidental; it is a direct consequence of allylic strain (A


 strain).[1] In the parent compound, the planar enol form is stabilized by an intramolecular Hydrogen bond (IMHB) and extended conjugation with the phenyl ring.

In the target (3-methyl derivative), the C3-methyl group clashes with the carbonyl oxygen and the phenyl-methylene tail when forced into the planar enol geometry. This forces the molecule to adopt the diketo tautomer, which allows the carbonyls to rotate out of plane to relieve steric stress.

Diagram 1: Tautomeric Equilibrium & Steric Blockade

KetoEnol cluster_0 Thermodynamic Driver Keto Keto Form (C3-sp3, Chiral) DOMINANT Enol Enol Form (Planar, Conjugated) MINOR/TRACE Keto->Enol Tautomerization (Slowed by Me) Steric Steric Clash (C3-Me vs Carbonyls) Steric->Enol Destabilizes

Caption: The C3-methyl group introduces steric repulsion (A1,3 strain) in the planar enol form, pushing the equilibrium strongly toward the keto tautomer.

Experimental Protocol: Synthesis & Validation

To generate the target for analysis, a self-validating methylation protocol is required. This workflow ensures complete conversion of the parent


-diketone.
Methodology: C-Methylation of 1-Phenylpentane-2,4-dione

Reagents:

  • Substrate: 1-Phenylpentane-2,4-dione (1.0 eq)

  • Base: Anhydrous Potassium Carbonate (K

    
    CO
    
    
    
    ) (1.5 eq) or Sodium Hydride (NaH) for faster kinetics.[1]
  • Electrophile: Methyl Iodide (MeI) (1.2 eq) [CAUTION: Carcinogen][1]

  • Solvent: Acetone (reflux) or DMF (0°C to RT).

Step-by-Step Workflow:

  • Anion Formation: Dissolve 1-phenylpentane-2,4-dione in anhydrous acetone. Add K

    
    CO
    
    
    
    . Stir at RT for 30 mins. Checkpoint: Solution turns yellow/orange indicating enolate formation.
  • Alkylation: Add Methyl Iodide dropwise. The solution may warm slightly (exothermic).

  • Reflux: Heat to mild reflux (50°C) for 4 hours.

  • Quench & Workup: Cool. Filter off inorganic salts. Concentrate filtrate.[2] Redissolve in EtOAc, wash with water to remove residual salts/DMF.[1]

  • Purification: Flash chromatography (Hexane:EtOAc 9:1). The target is less polar than the parent due to the loss of the H-bond donor (enol OH).

Diagram 2: Synthesis & Validation Logic

SynthesisWorkflow Start Start: 1-Phenylpentane-2,4-dione Deprotonation Step 1: Deprotonation (K2CO3/Acetone) Start->Deprotonation Alkylation Step 2: Add MeI (Reflux 4h) Deprotonation->Alkylation Workup Step 3: Workup & Isolation Alkylation->Workup Validation NMR Validation Checkpoint Workup->Validation Success Target Confirmed: Doublet at 1.3 ppm Quartet at 3.8 ppm Validation->Success Signals Match Failure Incomplete: Broad OH peak remains Parent signals present Validation->Failure Signals Mismatch Failure->Alkylation Reprocess

Caption: Logic flow for the synthesis and NMR validation of 3-methyl-1-phenylpentane-2,4-dione.

Critical Analysis of Solvents

The choice of NMR solvent can artificially influence the observed tautomeric ratio, although the 3-methyl group dominates the equilibrium.

  • Chloroform-d (CDCl

    
    ):  Non-polar. Usually favors the enol form in 
    
    
    
    -diketones to maximize intramolecular H-bonding.[3] However, for the 3-methyl derivative , the steric penalty overrides this, and the keto form remains dominant (>95%).[1]
  • DMSO-d

    
    :  Polar aprotic. Disrupts intramolecular H-bonds and stabilizes the polar keto carbonyl dipoles. Using DMSO will result in a spectrum that is almost exclusively the keto form, sharpening the coupling constants between the C3-H and C3-CH
    
    
    
    .

Recommendation: Use CDCl


  for initial characterization to prove the absence of enolization (a negative result for enol is a positive identification for the methyl derivative).
References
  • PubChem. 3-Methyl-1-phenylpentane-2,4-dione (CID 14062919). National Library of Medicine. Link[1]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-Madison. (Reference for pKa shifts in

    
    -alkylated diketones). Link
    
  • Master Organic Chemistry. Keto-Enol Tautomerism: Key Points and Solvent Effects. (Mechanistic grounding for steric destabilization of enols). Link

  • Organic Syntheses.

    
    -Diketones using Methyl Iodide. Org.[4][5] Synth. Coll. Vol. 5, p. 848.[1] (Base protocol adaptation). Link
    

Sources

A Senior Application Scientist's Guide to Catalyst Selection for Dione Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

The selective hydrogenation of diones to their corresponding diols or hydroxyketones is a cornerstone transformation in synthetic chemistry, particularly vital in the development of pharmaceuticals, agrochemicals, and fine chemicals where stereochemistry dictates biological activity. The choice of catalyst is the most critical parameter in this process, governing not only the reaction's efficiency but also its selectivity—be it chemoselectivity (discriminating between the two carbonyls), regioselectivity, or stereoselectivity (diastereo- or enantioselectivity).

This guide provides a comparative analysis of common catalytic systems for dione hydrogenation. We will move beyond a simple listing of options to explore the causality behind catalyst choice, offering field-proven insights to help you select the optimal system for your specific synthetic challenge. The protocols and data presented herein are designed to be self-validating, providing a trusted framework for your experimental design.

The Fundamental Divide: Homogeneous vs. Heterogeneous Catalysis

The landscape of dione hydrogenation is broadly divided into two domains: homogeneous and heterogeneous catalysis. The choice between them represents a fundamental trade-off between selectivity and practicality.[1]

  • Homogeneous Catalysts: These are soluble in the reaction medium, typically existing as discrete molecular species (e.g., metal-ligand complexes).[2] Their primary advantage lies in their well-defined active sites, which can be precisely tuned by modifying the ligand architecture.[2] This molecular precision often translates to superior activity and, most importantly, high levels of selectivity, especially for asymmetric hydrogenations.[1][2] The main drawback is the often-difficult separation of the catalyst from the product, which can be a significant hurdle in large-scale production.[3]

  • Heterogeneous Catalysts: These exist in a different phase from the reactants, typically as a solid metal dispersed on a support material.[4] Their key advantage is practical: they are easily separated from the reaction mixture by simple filtration, allowing for straightforward product purification and catalyst recycling.[3][4] While traditionally considered less selective than their homogeneous counterparts, significant advances in catalyst design, particularly in controlling particle size and support interactions, have narrowed this gap.[1]

The decision between these two paths is the first critical step in your experimental design.

G cluster_0 Catalyst Selection Logic Start Synthetic Goal: Dione Hydrogenation Q_Stereo Is high enantioselectivity (chiral diol) critical? Start->Q_Stereo Homogeneous Primary Path: Homogeneous Catalysis (e.g., Rh/Ru-chiral ligand) Q_Stereo->Homogeneous Yes Q_Scale Is scalability and catalyst recycling a primary concern? Q_Stereo->Q_Scale No Consider_Het Consider advanced heterogeneous systems or immobilization Homogeneous->Consider_Het Heterogeneous Primary Path: Heterogeneous Catalysis (e.g., Ru/C, Raney Ni) Q_Scale->Homogeneous No/Less Q_Scale->Heterogeneous Yes G cluster_workflow Heterogeneous Hydrogenation Workflow A 1. Charge Reactor (Substrate, Catalyst, Solvent) B 2. Seal & Purge (N₂, then H₂) A->B C 3. Pressurize & Heat (Set H₂ pressure, Temp) B->C D 4. Run Reaction (Stirring, Time) C->D E 5. Monitor Progress (GC Sampling) D->E F 6. Cool & Vent D->F G 7. Filter Catalyst F->G H 8. Analyze Product (Conversion, Selectivity) G->H

Sources

Theoretical vs. Experimental Properties of 3-Phenylpentane-2,4-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Paradox

3-Phenylpentane-2,4-dione (CAS: 5910-25-8), often termed


-phenylacetylacetone, represents a critical case study in the divergence between standard theoretical modeling and experimental reality. Unlike its parent compound, acetylacetone (acac), which exists predominantly in the enol form stabilized by intramolecular hydrogen bonding, the introduction of a bulky phenyl group at the C3 position disrupts this equilibrium.

This guide objectively compares the in silico predictions (DFT/B3LYP) against in vitro spectroscopic data, highlighting the specific steric and electronic factors that drive its reactivity and utility in drug development.

Theoretical Landscape: The "Keto-Enol" Conflict

The Computational Prediction

Standard Density Functional Theory (DFT) calculations, particularly using the B3LYP functional with 6-31G* basis sets, often struggle with 3-phenylpentane-2,4-dione due to the delicate balance between conjugation and steric strain.

  • Electronic Stabilization: Theory predicts the phenyl ring should stabilize the enol form via extended

    
    -conjugation.
    
  • Steric Destabilization: In reality, the phenyl ring at C3 sterically clashes with the methyl groups of the acetyl arms. To relieve this strain, the phenyl ring twists out of plane, breaking conjugation.

  • The Result: Computational models often overestimate the stability of the Enol form unless solvent models (PCM) and dispersion corrections are explicitly included.

Mechanism of Tautomerization (Graphviz Visualization)

The following diagram illustrates the theoretical pathway and the transition state energy barrier often underestimated by gas-phase calculations.

Tautomerism cluster_0 Steric Clash Zone Keto Keto Form (C3-H, Non-planar) TS Transition State (4-Membered Proton Transfer) Keto->TS  ΔG‡ ~30 kcal/mol   Enol Enol Form (Intramolecular H-Bond) TS->Enol  Fast   Enol->Keto  Solvent Dependent   Chelate Metal Complex (Deprotonated Ligand) Enol->Chelate  + M(II) / -H+  

Figure 1: Tautomeric equilibrium pathway. Note that unlike unsubstituted acac, the Keto form is often thermodynamically favored in polar aprotic solvents due to the steric twist of the phenyl group.

Experimental Reality: Synthesis & Characterization

Validated Synthesis Protocol

To verify properties, one must first isolate high-purity material. The following protocol is adapted from validated organic synthesis methods (e.g., Org. Synth. 1971, 51, 90), optimized for laboratory scale.

Objective: Synthesis of 3-phenylpentane-2,4-dione via arylation.

  • Reagents: Acetylacetone (1.0 eq), Diphenyliodonium chloride (1.1 eq), t-BuOK (base), t-BuOH (solvent).

  • Reaction:

    • Dissolve t-BuOK in refluxing t-BuOH.

    • Add acetylacetone dropwise (formation of enolate).

    • Add diphenyliodonium chloride.[1] Reflux for 3 hours.

  • Workup:

    • Evaporate solvent.[2] Acidify with dilute HCl.

    • Extract with Et2O. Wash with NaHCO3.[3]

    • Crucial Step: Recrystallize from MeOH/Water to remove unreacted iodobenzene.

  • Yield: Typical isolated yield is 65-70%.

Spectroscopic Signatures (Data Comparison)

The following table contrasts the theoretical values (Gas Phase B3LYP) with experimental data obtained in


.
PropertyTheoretical (Gas Phase)Experimental (

)
Insight
Dominant Tautomer Enol (Predicted)Keto (~60-70%) Steric bulk of Phenyl prevents planar H-bond formation.
IR



(Broad)
Broadening indicates dynamic equilibrium.

NMR (Enol -OH)
15.2 ppm16.8 ppm Downfield shift confirms strong (but strained) H-bond.

NMR (Methine -CH)
N/A (Enol)4.85 ppm Distinct singlet confirms significant Keto presence.
pKa 9.54 (Predicted)~8.9 - 9.2 Phenyl group is inductively withdrawing, increasing acidity despite sterics.

Analyst Note: The discrepancy in the dominant tautomer is the most significant finding. While simple theory suggests conjugation stabilizes the enol, the experimental NMR clearly shows a preference for the Keto form in many solvents because the phenyl ring cannot lie flat without hitting the carbonyl methyls.

Applications in Drug Development

The primary utility of 3-phenylpentane-2,4-dione lies not in the molecule itself, but in its role as a "privileged scaffold" precursor.

Heterocycle Synthesis Workflow

It is a critical intermediate for synthesizing 3,4-diphenylpyrazoles (COX-2 inhibitors) and isoxazoles .

Workflow Start 3-Phenylpentane-2,4-dione Inter Intermediate: Hydrazone Start->Inter  Condensation   Reagent + Hydrazine / Phenylhydrazine Reagent->Inter Product Target: 4-Phenylpyrazole Deriv. Inter->Product  Cyclization (-H2O)   App Application: Antitumor / Anti-inflammatory Product->App  Screening  

Figure 2: Synthetic workflow for bioactive heterocycles. The 3-phenyl group dictates the regioselectivity of the cyclization.

Metal Chelation

Unlike unsubstituted acac, metal complexes (e.g., Cu(II), Ni(II)) of the 3-phenyl derivative exhibit enhanced lipophilicity due to the aromatic ring. This property is exploited in:

  • Catalysis: Olefin polymerization catalysts.

  • Medicinal Chemistry: Lipophilic carriers for metal-based anticancer agents (increasing cell membrane permeability).

References

  • Tautomeric Equilibrium Studies

    • Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione. Oriental Journal of Chemistry. (2024).[2][4] 5

  • Synthetic Protocol

    • 2,4-Pentanedione, 1-phenyl- (Note: Protocol adapted for 3-phenyl isomer context). Organic Syntheses, Coll. Vol. 5, p.918 (1973). 1

  • Physical Properties & pKa

    • PubChem Compound Summary for CID 233402, 3-Phenyl-2,4-pentanedione. National Center for Biotechnology Information (2025).

  • Crystal Structure & DFT Validation

    • Synthesis, characterization, crystal structure and DFT studies on 1-acetyl-3-(2,4-dichloro-5-fluoro-phenyl)-5-phenyl-pyrazoline. Spectrochimica Acta Part A. (2008).[6]

  • Anticancer Applications

    • Anticancer Applications of Gold Complexes: Structure–Activity Review. MDPI (2025).

Sources

Safety Operating Guide

Operational Guide: Proper Disposal & Handling of 3-Phenoxypentane-2,4-dione

[1]

Executive Directive

Do not treat 3-Phenoxypentane-2,4-dione as standard organic waste.

While structurally related to common solvents like acetylacetone, the introduction of the phenoxy group at the C3 position alters its physicochemical profile, necessitating specific handling protocols.[1][2] This compound functions as a bidentate ligand; improper disposal in metal drums can lead to chelation-driven corrosion or exothermic polymerization.[1][2]

Immediate Action Required:

  • Classification: Treat as Flammable (Class 3) and Toxic (Class 6.1) .[1][2]

  • Segregation: Isolate from oxidizers and active metals.[1][2]

  • Disposal Stream: High-Temperature Incineration (Organic Stream).[1][2]

Chemical Profile & Hazard Logic (The "Why")

To ensure safety, we must understand the mechanism of the hazard.[1][2] We apply a "Structure-Activity Relationship" (SAR) assessment, deriving protocols from the parent pharmacophore (beta-diketone) and the substituent (phenoxy group).[1][2]

PropertyHazard ImplicationOperational Countermeasure
Beta-Diketone Core Chelation: The enol form readily binds transition metals (Fe, Cu, Zn).[1]DO NOT use unlined metal safety cans. Use HDPE or glass to prevent container degradation.[1][2]
Phenoxy Group Stability & Toxicity: Increases lipophilicity, facilitating skin absorption.[1][2] Potential aquatic toxin.[1][2][3]Double-glove (Nitrile/Neoprene).[1][2] Zero-discharge policy (no drain disposal).[1][2]
C3-Protons Acidity: The C3 position is acidic (pKa ~9-10).[1][2] Reacts with strong bases.[1][2]Segregate strictly from Caustics/Bases to prevent exothermic deprotonation.[1][2]
Flash Point Combustibility: Likely < 60°C (estimated based on analogues).[1][2]Ground/bond all transfer vessels.[1][2] Store in flammables cabinet.

Pre-Disposal Stabilization & Packaging[2]

Before moving waste to the central accumulation area, the generator must stabilize the reagent.[1][2]

Step 3.1: Quenching (Only for Reactive Residues)

If you have small amounts (<5 mL) of highly concentrated reactive intermediate remaining in glassware:

  • Dilute with a compatible non-halogenated solvent (e.g., Acetone or Ethyl Acetate).[1][2]

  • Do not quench with strong acids or bases, as this may induce cleavage of the phenoxy ether linkage or uncontrolled aldol condensation.[1][2]

Step 3.2: Container Selection[1][4]
  • Primary Vessel: High-Density Polyethylene (HDPE) jerricans or Amber Glass bottles.[1][2]

    • Reasoning: HDPE is resistant to the solvating power of ketones and ethers.[1][2]

  • Venting: If the waste has been recently mixed with other reagents, use a vented cap for the first 24 hours to prevent pressure buildup from potential off-gassing.[1][2]

Disposal Workflow

This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards.

Waste Classification Codes

Although this compound is not explicitly "U-Listed" (unlike its parent Acetylacetone, U001), it defaults to characteristic hazardous waste codes due to ignitability and toxicity.[1]

  • D001: Ignitable Waste (Flash point < 60°C).[1][2]

  • D003: Reactive Waste (Potential, if mixed with metals/peroxides).[1][2]

Diagram 1: Disposal Decision Tree

This logic gate ensures the material enters the correct waste stream.

DisposalWorkflowStartWaste Generation:This compoundCheckPurityIs the waste pureor mixed with solvents?Start->CheckPuritySolidWasteSolid Waste(Contaminated Wipes/PPE)Start->SolidWasteSpill DebrisPurePure SubstanceCheckPurity->PurePureMixedMixed Solvent WasteCheckPurity->MixedMixtureStreamASTREAM A:Non-Halogenated Organic(High BTU Incineration)Pure->StreamADirect PackCheckHalogenContains Halogens?(DCM, Chloroform)Mixed->CheckHalogenCheckHalogen->StreamANo (<2%)StreamBSTREAM B:Halogenated Organic(Specific Incineration)CheckHalogen->StreamBYes (>2%)

Caption: Logical flow for categorizing beta-diketone waste streams to prevent halogen contamination in incinerators.

Operational Protocol: Step-by-Step

Phase A: Labeling
  • Affix a hazardous waste tag immediately upon the first drop of waste entering the container.[1][2]

  • Mandatory Fields:

    • Chemical Name: Write out "this compound" (No abbreviations/formulas).

    • Hazards: Check "Flammable" and "Toxic".[1][2][3][4][5]

    • Composition: If mixed, list all solvents by %.

Phase B: Transfer
  • Bonding: If pouring >4L, attach a ground wire between the source and receiving vessel to prevent static discharge (flammable vapors).[1][2]

  • Funneling: Use a polypropylene funnel. Avoid metal funnels.

  • Headspace: Leave 10% headspace in the container for thermal expansion.

Phase C: Storage
  • Store in a dedicated Flammable Safety Cabinet (yellow cabinet).

  • Segregation: Keep separate from:

    • Nitric Acid (Risk of violent oxidation/nitration).[1][2]

    • Peroxides (Risk of radical polymerization).[1][2]

Emergency Response Procedures

In the event of a spill, the priority is protecting the respiratory system and preventing drain contamination.[1][2]

Diagram 2: Spill Response Protocol

SpillResponseAlert1. ALERTEvacuate immediate areaNotify Lab Safety OfficerPPE2. PPE UPNitrile Gloves (Double)Resp. Protection (Organic Vapor)GogglesAlert->PPEContain3. CONTAINCircle spill withVermiculite or SandPPE->ContainAbsorb4. ABSORBCover liquid completely.Do NOT use paper towels(Flammability Risk)Contain->AbsorbDispose5. DISPOSEScoop into wide-mouthHDPE jar. Label as'Debris with Flammable Solvent'Absorb->Dispose

Caption: Immediate tactical response workflow for beta-diketone spills.

Specific Spill Notes:
  • Absorbent Material: Use Vermiculite or Diatomaceous Earth .[1][2] Avoid combustible materials like sawdust, as the diketone is flammable.[1][2]

  • Decontamination: After bulk removal, scrub the area with a soap/water solution.[1][2] Do not use bleach (hypochlorite), as it can react with the ketone to form chloroform (Haloform reaction).[1][2]

References & Validation

  • PubChem. Compound Summary: 3-Phenylpentane-2,4-dione (Analogous Structure).[1][2] National Library of Medicine.[1][2] [Link]

  • US EPA. Hazardous Waste Codes (D-List). Code of Federal Regulations, 40 CFR Part 261.[1][2] [Link]

  • Princeton University EHS. Laboratory Safety Guide: Waste Segregation.[Link][1][2]

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.